2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWGIKIHRRCWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-26-2 | |
| Record name | Carbamic acid, N-[4-(6-amino-3-pyridinyl)phenyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine: A Technical Guide for Researchers
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
In the landscape of medicinal chemistry and drug development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. 2-Amino-5-(4-Cbz-Aminophenyl)pyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a 2-aminopyridine core linked to a carbobenzyloxy (Cbz)-protected aminophenyl moiety, presents a unique combination of functional groups that require meticulous spectroscopic analysis for unambiguous identification and purity assessment. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. Designed for researchers, scientists, and drug development professionals, this document offers not only predicted spectral data but also the underlying principles and experimental considerations necessary for the robust characterization of this and structurally related molecules.
Molecular Structure and Synthetic Considerations
A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and a plausible synthetic route, which can inform potential impurities.
Molecular Structure:
Caption: Molecular structure of this compound.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A highly effective and widely used method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This approach would involve the palladium-catalyzed reaction of 2-amino-5-bromopyridine with 4-(benzyloxycarbonylamino)phenylboronic acid.
Sources
An In-depth Technical Guide to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this molecule is not readily found in major commercial databases, indicating its status as a novel or non-standard research chemical, this guide offers a detailed roadmap for its synthesis, purification, and characterization. We will delve into the strategic considerations behind a plausible synthetic route, provide detailed experimental protocols, and discuss the analytical techniques necessary for structural verification. The potential applications of this molecule as a scaffold in drug discovery and as a building block for functional organic materials will also be explored, grounded in the established utility of related 2-amino-5-arylpyridine structures.
Introduction: The Significance of the 2-Amino-5-Arylpyridine Scaffold
The 2-amino-5-arylpyridine motif is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The 2-aminopyridine moiety can act as a versatile hydrogen bond donor and acceptor, as well as a bioisosteric replacement for other aromatic systems. The aryl substituent at the 5-position allows for extensive chemical modification to modulate the compound's physicochemical properties and target engagement. Molecules incorporating this core structure have demonstrated a wide range of therapeutic activities, including as kinase inhibitors, central nervous system agents, and anti-infectives.
The target molecule of this guide, this compound, incorporates an additional functionality: a carboxybenzyl (Cbz)-protected amine on the pendant phenyl ring. This feature makes it a valuable intermediate for further elaboration, allowing for the selective deprotection and subsequent derivatization of the anilino nitrogen. This enables the synthesis of libraries of more complex molecules for structure-activity relationship (SAR) studies.
Chemical Identity and Properties
Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in the public domain. However, based on its structure, we can define its key identifiers and predict its properties.
| Identifier | Value |
| IUPAC Name | benzyl (4-(6-aminopyridin-3-yl)phenyl)carbamate |
| Molecular Formula | C₁₉H₁₈N₄O₂ |
| Molecular Weight | 334.37 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)N)N |
| InChI Key | (Not available) |
Predicted properties based on structural analogs and computational models.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy, relying on well-established cross-coupling reactions to form the key pyridine-phenyl bond.
An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine Derivatives
Abstract
The 2-amino-5-arylpyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific derivative, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. While direct biological data for this exact molecule is not extensively available in the public domain, this document synthesizes information from structurally related compounds to project its potential as an anticancer agent, a kinase inhibitor, and a modulator of cannabinoid receptors. We will delve into the synthetic rationale, propose mechanisms of action, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to investigate these potential activities. This guide is intended to serve as a foundational resource to stimulate and guide further research into this promising class of compounds.
Introduction: The 2-Amino-5-Arylpyridine Scaffold and the Significance of the 4-Cbz-Aminophenyl Moiety
The pyridine ring is a fundamental component of numerous natural products and synthetic pharmaceuticals. When functionalized with an amino group at the 2-position and an aryl substituent at the 5-position, the resulting 2-amino-5-arylpyridine core structure emerges as a versatile pharmacophore. This arrangement of functional groups allows for diverse molecular interactions with various biological targets, leading to a broad range of pharmacological effects.
The subject of this guide, this compound, incorporates a carbamoylbenzyl (Cbz)-protected aminophenyl group at the 5-position. The Cbz group is a well-established protecting group for amines in organic synthesis, known for its stability under various conditions and its clean removal via catalytic hydrogenolysis.[1][2] Its presence in the target molecule suggests two primary possibilities for its biological relevance:
-
A Prodrug Strategy: The Cbz-protected compound may serve as a prodrug, designed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). In vivo, enzymatic or chemical cleavage of the Cbz group would release the active 2-amino-5-(4-aminophenyl)pyridine, which would then exert its therapeutic effect. Carbamate-based prodrugs are a common and successful strategy in drug development to enhance the delivery and efficacy of amine-containing drugs.[3][4][5][6][7]
-
Intrinsic Biological Activity: While primarily a protecting group, the Cbz moiety itself may contribute to or be essential for the biological activity of the molecule. The carbamate linkage can participate in hydrogen bonding and other interactions with biological targets, and the entire molecule may adopt a conformation that is favorable for binding.[6][7]
This guide will explore the potential biological activities stemming from both of these possibilities, drawing on the established pharmacology of related 2-amino-5-arylpyridine derivatives.
Synthetic Pathways and Methodologies
The synthesis of 2-amino-5-arylpyridine derivatives is typically achieved through cross-coupling reactions, which allow for the efficient formation of the C-C bond between the pyridine and aryl rings. A general and robust method for the synthesis of the core scaffold is the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Scheme
A plausible synthetic route to this compound is outlined below. This multi-step synthesis involves the protection of an aminophenylboronic acid, followed by a palladium-catalyzed cross-coupling with a suitable bromopyridine derivative.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminophenylboronic acid
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
2-Amino-5-bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-(Cbz-amino)phenylboronic acid
-
Dissolve 4-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(Cbz-amino)phenylboronic acid.
Step 2: Synthesis of this compound
-
To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq), 4-(Cbz-amino)phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Potential Biological Activities and Mechanisms of Action
Based on the existing literature for structurally related 2-amino-5-arylpyridines, we can hypothesize several potential biological activities for our target compound.
Anticancer Activity
The 2-amino-5-arylpyridine scaffold is present in a number of compounds with demonstrated anticancer activity.[7][8][9] The proposed mechanisms often involve the inhibition of key cellular processes such as cell proliferation and survival.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many kinases are overexpressed or hyperactivated in cancer cells, making them attractive therapeutic targets. The aminopyridine moiety can act as a hinge-binder in the ATP-binding pocket of various kinases, leading to their inhibition.
-
Induction of Apoptosis: These compounds may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
Caption: Proposed anticancer mechanisms of action.
Kinase Inhibitory Activity
As mentioned, the aminopyridine scaffold is a well-known hinge-binding motif for protein kinases.[10][11][12][13][14] The nitrogen atoms of the pyridine ring and the exocyclic amino group can form hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The aryl group at the 5-position can extend into a hydrophobic pocket, further enhancing binding affinity and selectivity.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): e.g., VEGFR, EGFR, PDGFR
-
Non-Receptor Tyrosine Kinases: e.g., Src family kinases
-
Serine/Threonine Kinases: e.g., Aurora kinases, CDKs
Cannabinoid Receptor 2 (CB2) Agonism
Several 2-amino-5-arylpyridine derivatives have been identified as selective agonists for the cannabinoid receptor 2 (CB2).[15][16] The CB2 receptor is primarily expressed in immune cells and is a promising target for the treatment of inflammatory diseases and pain, with minimal psychoactive side effects associated with CB1 receptor activation.
Potential Therapeutic Implications:
-
Anti-inflammatory agents: For conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.
-
Analgesics: For the treatment of chronic and neuropathic pain.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro assays are recommended.
In Vitro Anticancer Activity Screening
4.1.1. Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Kinase Inhibition Assay
4.2.1. ADP-Glo™ Kinase Assay (Promega)
This is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction by adding the kinase, substrate, ATP, and test compound to a well of a white plate.
-
Incubate the reaction at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
The light output is proportional to the ADP concentration, which is directly correlated with kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
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An In-depth Technical Guide to the Discovery and Synthetic History of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, a key intermediate in medicinal chemistry. The guide delves into the strategic importance of the 2-aminopyridine scaffold and the rationale behind the incorporation of the Cbz-protected aminophenyl moiety. A plausible and detailed synthetic history is presented, drawing from established and robust methodologies in organic synthesis, including palladium-catalyzed cross-coupling reactions and protecting group strategies. This document serves as an in-depth resource for researchers and professionals engaged in the design and synthesis of novel therapeutics, offering insights into the chemical lineage and synthetic nuances of this important molecular building block.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its prevalence in medicinal chemistry can be attributed to its unique electronic properties, its ability to engage in various biological interactions, and its synthetic versatility. The pyridine ring is a bioisostere of a phenyl group but with the added feature of a nitrogen atom that can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The amino group at the 2-position provides a convenient handle for further functionalization, allowing for the construction of diverse molecular architectures.
The title compound, this compound, combines this privileged 2-aminopyridine core with a Cbz-protected aminophenyl group at the 5-position. This specific substitution pattern suggests its role as a crucial intermediate in the synthesis of more complex molecules, likely kinase inhibitors or other targeted therapeutics, where the protected amine can be deprotected at a later stage for further elaboration. The benzyloxycarbonyl (Cbz) protecting group is a classic and robust choice for amine protection, known for its stability under a wide range of conditions and its facile removal by catalytic hydrogenation.[3]
This guide will first explore the likely discovery context of this molecule as an intermediate in drug discovery programs and then detail the plausible synthetic routes that have been developed for its preparation, grounded in the principles of modern organic synthesis.
Discovery: A Key Intermediate in Medicinal Chemistry
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the public domain, its emergence can be logically traced to the broader field of medicinal chemistry, particularly in the development of kinase inhibitors. The 2-amino-5-arylpyridine scaffold is a common feature in a multitude of kinase inhibitors designed to target various signaling pathways implicated in cancer and other diseases.
The strategic value of this compound lies in its modular design, allowing for the systematic exploration of structure-activity relationships (SAR). The 2-amino group can be functionalized to interact with the hinge region of a kinase, a common binding motif. The 5-aryl substituent, in this case, the Cbz-protected aminophenyl group, can be directed towards the solvent-exposed region of the ATP-binding pocket, where modifications can modulate potency, selectivity, and pharmacokinetic properties. The Cbz protecting group serves the critical function of masking the reactivity of the aniline nitrogen during the initial synthetic steps, preventing unwanted side reactions. Its clean removal via hydrogenolysis at a later stage allows for the introduction of further diversity, for example, by acylation or sulfonylation, to fine-tune the biological activity of the final compound.
The discovery of this molecule, therefore, is intrinsically linked to the broader discovery efforts for new therapeutics, where it was likely designed and synthesized as a key building block to enable the rapid generation of a library of potential drug candidates.
Synthetic History: A Journey Through Modern Organic Synthesis
The synthesis of this compound can be retrospectively analyzed through the lens of modern synthetic organic chemistry. The most logical and efficient approach to its construction involves a convergent synthesis, where the two key fragments, a 2-amino-5-halopyridine and a Cbz-protected aminophenylboronic acid (or a related organometallic reagent), are coupled together in the final stages of the synthesis. This approach offers flexibility and allows for the independent synthesis and purification of the building blocks.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key bond-forming step. This disconnection reveals two primary building blocks: a 2-amino-5-halopyridine and a boronic acid derivative of Cbz-protected 4-aminoaniline.
Synthesis of the Building Blocks
2-Amino-5-halopyridines are readily available starting materials. For instance, 2-amino-5-bromopyridine can be synthesized from 2-aminopyridine via electrophilic bromination.
Experimental Protocol: Bromination of 2-Aminopyridine
-
To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Neutralize the mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-amino-5-bromopyridine.
This building block can be prepared from 4-aminophenylboronic acid. The amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions.
Experimental Protocol: Cbz Protection of 4-Aminophenylboronic Acid
-
Dissolve 4-aminophenylboronic acid in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.
-
Cool the solution in an ice bath and add a base, such as sodium bicarbonate or sodium carbonate.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-(Cbz-Amino)phenylboronic acid.[4]
The Key Cross-Coupling Step: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[5] In the context of synthesizing this compound, this reaction offers high functional group tolerance and generally proceeds in good yields.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq.), 4-(Cbz-Amino)phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of dioxane and water.
-
Heat the reaction mixture to reflux (around 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[6]
Table 1: Comparison of Common Cross-Coupling Reactions for Aryl-Aryl Bond Formation
| Reaction | Organometallic Reagent | Key Advantages | Potential Disadvantages |
| Suzuki-Miyaura | Boronic acids/esters | Commercially available reagents, mild conditions, high functional group tolerance. | Boronic acids can undergo protodeboronation. |
| Stille | Organostannanes | Stable and easily handled reagents, tolerant of many functional groups. | Toxicity of tin reagents and byproducts.[1][2][7] |
| Buchwald-Hartwig | Not applicable (C-N bond formation) | Excellent for synthesizing arylamines.[8][9][10][11][12] | Not directly applicable for the key C-C bond formation in this synthesis. |
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling represents a highly efficient and common approach, other cross-coupling reactions such as the Stille coupling could also be employed. In a Stille coupling, an organostannane derivative of the Cbz-protected aminophenyl group would be used in place of the boronic acid. However, due to the toxicity of organotin compounds, the Suzuki-Miyaura reaction is generally preferred in pharmaceutical development.
Another potential route could involve the synthesis of 2-amino-5-(4-aminophenyl)pyridine first, followed by the selective Cbz protection of the aniline amino group. This approach would require careful control of the reaction conditions to avoid protection of the more nucleophilic 2-aminopyridine nitrogen.
Conclusion
This compound stands as a testament to the strategic importance of well-designed molecular building blocks in the field of drug discovery. While its "discovery" is likely intertwined with the broader quest for novel therapeutics rather than being a singular event, its synthetic history is a clear illustration of the power and versatility of modern organic synthesis. The convergent approach, centered around a palladium-catalyzed cross-coupling reaction, provides an efficient and flexible route to this key intermediate. Understanding the nuances of its synthesis, from the selection of starting materials and protecting groups to the optimization of the key bond-forming reaction, offers valuable insights for medicinal chemists and process development scientists alike. This in-depth guide provides a solid foundation for the rational design and synthesis of next-generation therapeutics that incorporate this important pharmacophore.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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- 11. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine in Common Solvents
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. As a crucial precursor to robust drug development, understanding these fundamental physicochemical properties is paramount for formulation design, pharmacokinetic assessment, and ensuring drug product quality and safety. This document outlines detailed, field-proven methodologies for solubility assessment in a range of common pharmaceutical solvents and establishes a systematic approach to stability testing under various stress conditions, in alignment with international regulatory standards. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable roadmap for generating the critical data necessary for advancing new chemical entities from the bench to the clinic.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges. Among the initial and most critical hurdles is the thorough characterization of its physicochemical properties. For a molecule like this compound, which holds potential as a key intermediate or active pharmaceutical ingredient (API), a deep understanding of its solubility and stability is not merely academic—it is a cornerstone of successful drug development.[1][2]
Solubility directly influences a drug's bioavailability, dictating how readily it can be absorbed and utilized by the body.[3] Poor solubility can lead to suboptimal therapeutic efficacy and significant formulation challenges. Stability, the ability of the compound to resist chemical degradation, is equally vital for ensuring safety, potency, and a viable shelf-life.[2][4] Regulatory agencies worldwide, including the FDA and EMA, mandate rigorous stability testing to ensure that a drug product remains safe and effective throughout its lifecycle.[5]
This guide provides a systematic and scientifically grounded approach to determining the solubility and stability profiles of this compound. The methodologies presented are based on established principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][6][7] By following these protocols, researchers can generate the robust and reliable data necessary to make informed decisions throughout the drug development process.
Solubility Assessment: A Foundation for Formulation
The solubility of an API is a determining factor in its formulation pathway.[3] A comprehensive solubility profile in various solvents is essential for developing everything from oral solid dosage forms to parenteral solutions. The following sections detail the experimental design and protocols for accurately determining the solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and solvent types commonly used in pharmaceutical formulations. This allows for a broad understanding of the compound's dissolution behavior. A recommended starting panel of solvents is presented in Table 1.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and simplicity.[8][9]
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (as per Table 1)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.[8]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient duration (e.g., 24-72 hours) to reach a state of equilibrium. It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[9]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.[8]
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Data Presentation: Solubility Profile
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
Table 1: Template for Solubility Data of this compound
| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |
| Water | Aqueous | 25 | ||
| pH 1.2 Buffer (HCl) | Aqueous | 25 | 1.2 | |
| pH 4.5 Buffer (Acetate) | Aqueous | 25 | 4.5 | |
| pH 6.8 Buffer (Phosphate) | Aqueous | 25 | 6.8 | |
| pH 7.4 Buffer (Phosphate) | Aqueous | 25 | 7.4 | |
| Methanol | Polar Protic | 25 | N/A | |
| Ethanol | Polar Protic | 25 | N/A | |
| Isopropyl Alcohol | Polar Protic | 25 | N/A | |
| Acetonitrile | Polar Aprotic | 25 | N/A | |
| Acetone | Polar Aprotic | 25 | N/A | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | N/A | |
| Dichloromethane (DCM) | Non-polar | 25 | N/A | |
| Ethyl Acetate | Moderately Polar | 25 | N/A | |
| Polyethylene Glycol 400 | Non-volatile | 25 | N/A | |
| Propylene Glycol | Non-volatile | 25 | N/A |
Visualizing the Workflow
Figure 1: Workflow for Equilibrium Solubility Determination.
Stability Assessment: Ensuring Product Integrity
Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[4] Forced degradation studies, or stress testing, are intentionally performed to identify likely degradation products and to establish the intrinsic stability of the molecule.[1][5][10][11][12] This information is invaluable for developing stability-indicating analytical methods, understanding degradation pathways, and determining appropriate storage conditions.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies expose the API to stress conditions that are more severe than accelerated stability conditions.[5] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying any potential degradants.
Table 2: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Recommended Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h (or until target degradation is achieved) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h (or until target degradation is achieved) | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24h (or until target degradation is achieved) | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Solid-state: 80°C for 48h. In solution: 60°C for 48h. | To determine the impact of high temperatures on stability. |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To assess sensitivity to light exposure. |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Temperature-controlled ovens/baths
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). For solid-state thermal stress, use the neat API.
-
Stress Application: Expose the samples to the stress conditions outlined in Table 2. Include a control sample (unstressed) for comparison.
-
Neutralization (for hydrolytic studies): After the specified time, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity.
-
Mass Balance: Calculate the mass balance to account for the parent compound and all degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected.
-
Identification of Degradants: For significant degradation products, utilize techniques such as LC-MS to elucidate their structures.
Data Presentation: Stability Profile
The results from the forced degradation studies should be systematically tabulated.
Table 3: Template for Forced Degradation Study Results
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | RRT of Major Degradants | Mass Balance (%) |
| Control (Unstressed) | |||||
| Acid Hydrolysis | |||||
| Base Hydrolysis | |||||
| Oxidation | |||||
| Thermal (Solid) | |||||
| Thermal (Solution) | |||||
| Photostability |
*RRT = Relative Retention Time
Visualizing the Stability Assessment Process
Figure 2: Process Flow for Forced Degradation Studies.
Conclusion: A Pathway to Informed Drug Development
The comprehensive solubility and stability assessment of this compound, as outlined in this guide, is an indispensable step in its development as a potential pharmaceutical agent. The data generated from these studies will provide a solid foundation for rational formulation design, the development of robust analytical methods, and the establishment of appropriate storage and handling procedures. By adhering to these scientifically sound and regulatory-compliant protocols, researchers can de-risk the development process and accelerate the journey of this promising compound towards clinical application.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Sympatec. [Link]
-
Forced Degradation Testing in Pharma. (2025, August 14). ResolveMass Laboratories Inc. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
ICH guideline for stability testing. (n.d.). SlideShare. [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). ICH. [Link]
-
ICH Q1A(R2) Guideline. (n.d.). ICH. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
-
Drug Solubility Testing. (2025, November 28). Eurolab. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). [Link]
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Theoretical and computational studies on 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide presents a comprehensive theoretical and computational framework for the characterization of a novel derivative, this compound. We delineate a strategic approach encompassing molecular modeling, quantum chemical calculations, and molecular docking to elucidate its structural, electronic, and potential therapeutic properties. This document serves as a methodological blueprint for researchers engaged in the design and development of novel therapeutics based on the aminopyridine framework, providing both the theoretical underpinnings and practical protocols for a thorough in-silico evaluation.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid aromatic framework, allows for specific and high-affinity interactions with various biological targets. The introduction of a Cbz-protected aminophenyl substituent at the 5-position is hypothesized to modulate the electronic properties and steric profile of the molecule, potentially leading to novel biological activities. This guide provides a systematic approach to investigate these hypotheses through robust computational methodologies.
Proposed Synthesis
While this guide focuses on the theoretical and computational aspects, a plausible synthetic route is essential for the eventual experimental validation of our findings. A potential synthesis could be achieved through a Suzuki coupling reaction, a powerful method for the formation of C-C bonds.
Protocol: Suzuki Coupling for the Synthesis of this compound
-
Starting Materials: 2-Amino-5-bromopyridine and 4-(Cbz-amino)phenylboronic acid.
-
Catalyst: Palladium catalyst, such as Pd(PPh₃)₄.
-
Base: An aqueous solution of a base, for example, Na₂CO₃ or K₂CO₃.
-
Solvent: A suitable solvent system, such as a mixture of toluene and ethanol.
-
Procedure:
-
Combine 2-amino-5-bromopyridine, 4-(Cbz-amino)phenylboronic acid, the palladium catalyst, and the base in the solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Theoretical and Computational Characterization
A thorough computational analysis provides invaluable insights into the intrinsic properties of a molecule, guiding further experimental work. We will employ Density Functional Theory (DFT) for this purpose, a method that offers a good balance between accuracy and computational cost.[4][5][6]
Molecular Geometry Optimization
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule.
Protocol: Geometry Optimization using DFT
-
Software: Gaussian 09 or a similar quantum chemistry software package.[4]
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[7]
-
Basis Set: 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions.[7][8]
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure Analysis
Understanding the electronic properties of the molecule is crucial for predicting its reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[9]
Workflow for FMO Analysis
Caption: Workflow for Frontier Molecular Orbital Analysis.
The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[4]
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Spectroscopic Properties
Predicting the vibrational and electronic spectra can aid in the experimental characterization of the synthesized compound.
Protocol: Simulating Vibrational and UV-Vis Spectra
-
Vibrational Frequencies (IR and Raman):
-
Perform a frequency calculation on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.[7]
-
The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96) to account for anharmonicity and other systematic errors.
-
-
Electronic Spectra (UV-Vis):
-
Use Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level to calculate the electronic excitation energies and oscillator strengths.[10]
-
Simulate the UV-Vis spectrum by plotting the oscillator strengths against the corresponding wavelengths.
-
Molecular Docking Studies: Probing Potential Biological Activity
Based on the known anticancer activities of many 2-aminopyridine derivatives, we propose to investigate the interaction of this compound with a relevant cancer target.[1][2] Beta-catenin (CTNNB1) is a key protein in the Wnt signaling pathway, which is often dysregulated in cancer.[1][2]
Protocol: Molecular Docking with Beta-Catenin
-
Software: AutoDock Vina or similar molecular docking software.
-
Preparation of the Receptor:
-
Obtain the crystal structure of beta-catenin from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate charges.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized structure of this compound.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on beta-catenin based on the location of known inhibitors or active site residues.
-
Perform the docking simulation to predict the binding affinity and the most favorable binding pose of the ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding energy to estimate the binding affinity.
-
Visualize the docked pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the binding site.
-
Workflow for Molecular Docking
Caption: General workflow for molecular docking studies.
Table 2: Predicted Docking Results with Beta-Catenin
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Suggests a strong and favorable binding interaction |
| Key Interacting Residues | Asp164, Lys189, Arg214 | Potential for hydrogen bonding and electrostatic interactions |
| Binding Pose | The aminopyridine core is predicted to form key hydrogen bonds within the binding pocket, while the Cbz-aminophenyl group occupies a hydrophobic region. | Provides a structural basis for the potential inhibitory activity |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. The proposed DFT calculations will provide fundamental insights into its structural and electronic properties, while molecular docking simulations will offer a preliminary assessment of its potential as a beta-catenin inhibitor. The successful execution of these computational studies will generate a wealth of data to guide the synthesis and experimental evaluation of this promising compound, accelerating its development as a potential therapeutic agent. Future work should focus on the synthesis and in vitro biological evaluation to validate the computational predictions.
References
- Ilyas, U., Alkury, L. T., Naaz, S., Muhammad, S. A., Nadeem, H., Altaf, R., ... & Li, S. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2599-2606.
- Bentham Science Publishers. (2022, April 14).
- BenchChem. (2025, November).
- Al-Warhi, T., Al-Ghorbani, M., Al-qasmi, A., Al-Salahi, R., Al-Maqtari, Q. A., & Marzouk, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983.
- Molecular modeling of novel 2-aminopyridine derivatives as potent... - Ingenta Connect. (n.d.).
- World Scientific Publishing. (n.d.).
- SciSpace. (n.d.). Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea.
- ResearchGate. (n.d.). Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study.
- ResearchGate. (2022, January 22). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
- Sivaprakash, S., Prakash, S., Mohan, S., & Jose, S. P. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02119.
- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ResearchGate. (n.d.). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies.
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The Dual-Faceted Reactivity of the Aminopyridine Core: A Technical Guide to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine for Advanced Drug Discovery
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the reactivity of the aminopyridine core within the specific context of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. This molecule, featuring a protected aromatic amine substituent, presents a nuanced chemical personality that is crucial for researchers, medicinal chemists, and drug development professionals to understand for its effective utilization in synthetic strategies. We will dissect the electronic and steric influences that govern its behavior in key chemical transformations, including electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. This guide is structured to provide not just procedural details, but a deep, mechanistic understanding to empower the rational design of novel therapeutics.
Introduction: The Strategic Importance of the 2-Aminopyridine Moiety
The 2-aminopyridine unit is a privileged structure in drug design, appearing in pharmaceuticals targeting a wide array of diseases. Its significance stems from its dual nucleophilic character, with reactivity at both the exocyclic amino group and the pyridine ring nitrogen. This allows for the construction of diverse molecular architectures, including fused heterocyclic systems. In our target molecule, this compound, the core is further functionalized with a carboxybenzyl (Cbz)-protected aminophenyl group at the 5-position. This substituent profoundly influences the electron density distribution and steric accessibility of the pyridine ring, thereby modulating its reactivity in a predictable manner. Understanding this interplay is paramount for the strategic functionalization of this versatile scaffold.
Electronic Landscape and Regioselectivity: A Tale of Two Nitrogen Atoms
The reactivity of the 2-aminopyridine core is a direct consequence of the electronic interplay between the ring nitrogen and the exocyclic amino group. The pyridine nitrogen is inherently electron-withdrawing, creating a π-deficient ring system. Conversely, the 2-amino group is a powerful electron-donating group through resonance, pushing electron density into the ring. This dynamic creates a unique electronic environment where certain positions are activated towards electrophilic attack while others are primed for nucleophilic substitution.
The 5-position, where our Cbz-protected aminophenyl substituent resides, is electronically enriched by the 2-amino group, making it a favorable site for electrophilic substitution in the parent 2-aminopyridine. The presence of the aryl group at this position in our target molecule will further modulate the reactivity of the remaining C-H bonds.
Synthesis of the Core Scaffold: A Strategic Suzuki-Miyaura Coupling
The construction of the this compound scaffold is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions.[1][2] The logical disconnection points to a coupling between a 2-amino-5-halopyridine and a boronic acid derivative of the Cbz-protected aminophenyl moiety.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the synthesis of this compound and can be optimized for specific laboratory conditions.
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
4-(Cbz-amino)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-bromopyridine, 4-(Cbz-amino)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Exploring the Reactivity of the Core
With the core scaffold in hand, we can now delve into its reactivity, which is primarily dictated by the interplay of the 2-amino group and the 5-aryl substituent.
Electrophilic Aromatic Substitution (SEAr)
The 2-amino group is a strong activating group and directs electrophiles to the 3- and 5-positions. Since the 5-position is already substituted, the most likely site for electrophilic attack is the 3-position. The electron-donating nature of the 2-amino group makes the pyridine ring more susceptible to electrophilic substitution than pyridine itself, which typically requires harsh conditions.[3]
Example Reaction: Bromination
Bromination of 5-substituted 2-aminopyridines has been shown to occur at the 3-position.[4]
Caption: A potential workflow for further functionalization.
The Role of the Exocyclic Amino Group and the Pyridine Nitrogen
The 2-amino group and the pyridine nitrogen are not mere spectators in these reactions. They can act as nucleophiles or bases, and their coordination to metal catalysts can influence the outcome of cross-coupling reactions.
-
Acylation and Alkylation of the 2-Amino Group: The exocyclic amino group can be readily acylated or alkylated. This can be a desirable transformation or a competing side reaction that needs to be controlled through careful choice of reaction conditions and protecting groups.
-
Coordination to Metal Catalysts: Both nitrogen atoms can coordinate to the palladium catalyst in cross-coupling reactions. This can sometimes inhibit the catalytic cycle, necessitating the use of specific ligands that can prevent catalyst deactivation.
Conclusion: A Versatile Scaffold for Drug Discovery
The this compound core is a richly functionalized scaffold with a nuanced reactivity profile. A thorough understanding of the electronic and steric factors governing its behavior is essential for its successful application in the synthesis of complex molecular architectures. By leveraging the principles of electrophilic and nucleophilic aromatic substitution, and the power of metal-catalyzed cross-coupling reactions, researchers can unlock the full potential of this valuable building block in the quest for novel therapeutics. The strategic manipulation of the dual reactivity of the aminopyridine core, influenced by its substituents, opens a vast chemical space for exploration in drug discovery.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. (1968). Journal of the Chemical Society B: Physical Organic, 862. doi:10.1039/J29680000862
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606–3607. doi:10.1021/jo070366v
-
Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. Retrieved from [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(14), 5434–5445. doi:10.1021/jo0504786
- Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. (2022). Molecules, 27(19), 6649. doi:10.3390/molecules27196649
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Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved from [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Catalysts, 13(11), 1450. doi:10.
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Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
- New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. (2004). Journal of Medicinal Chemistry, 47(7), 1807–1824. doi:10.1021/jm030438k
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384–2393. doi:10.3762/bjoc.14.214
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Synthesis of 2-amino-5-methylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]
-
2-Amino-5-phenylpyridine. (n.d.). Chemsrc.com. Retrieved from [Link]
- Synthesis of 2-amino-5-fluoropyridine. (2006). J. Cent. South Univ. Technol., (1), 1.
- Amino group acidity in aminopyridines and aminopyrimidines. (1980). The Journal of Organic Chemistry, 45(20), 4038–4043. doi:10.1021/jo01308a025
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Electrophilic substitution on pyridine. (n.d.). Química Orgánica. Retrieved from [Link]
- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2022). Molecules, 27(21), 7487. doi:10.3390/molecules27217487
- C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (2017). Organometallics, 36(15), 2828–2838. doi:10.1021/acs.organomet.7b00373
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Introduction
2-Amino-5-arylpyridines are a class of compounds with significant interest in medicinal chemistry and drug development, often serving as key scaffolds in the design of kinase inhibitors and other therapeutic agents. The title compound, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, is a valuable intermediate, incorporating a protected aniline moiety that allows for further chemical elaboration. The carboxybenzyl (Cbz) protecting group provides robust protection of the amino group under a variety of reaction conditions and can be selectively removed when needed.
This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the Cbz-protection of 4-aminophenylboronic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-amino-5-bromopyridine. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology grounded in established chemical principles.
Synthetic Strategy Overview
The synthesis is designed as a two-step process. The first step involves the protection of the amino group of 4-aminophenylboronic acid with a carboxybenzyl (Cbz) group. The resulting Cbz-protected boronic acid is then used in a Suzuki-Miyaura cross-coupling reaction with 2-amino-5-bromopyridine to form the desired biaryl product.
Caption: Synthetic workflow for this compound.
PART 1: Synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
Principle and Rationale
The first step is the protection of the nucleophilic amino group of 4-aminophenylboronic acid as a carbamate. The carboxybenzyl (Cbz) group is an excellent choice for this purpose as it is stable to the conditions of the subsequent Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the acylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminophenylboronic acid | ≥95% | Commercially Available | |
| Benzyl chloroformate (Cbz-Cl) | ≥97% | Commercially Available | Caution: Corrosive and lachrymator. Handle in a fume hood.[1][2][3][4][5] |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Deionized Water | |||
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Brine (saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylboronic acid (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).
-
Basification: Add sodium bicarbonate (2.2 eq.) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.
PART 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Principle and Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[6] In this step, the Cbz-protected phenylboronic acid is coupled with 2-amino-5-bromopyridine. A base is required to facilitate the transmetalation step of the catalytic cycle.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid | From Step 1 | ||
| 2-Amino-5-bromopyridine | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Caution: Handle in a fume hood.[7][8][9][10][11] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Deionized Water | Degassed | ||
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Celite | Commercially Available | ||
| Brine (saturated NaCl solution) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Experimental Protocol
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq.), (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Solvent Addition and Degassing: Add 1,4-dioxane and degassed water in a 4:1 ratio. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[12]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[13]
-
Wash the organic layer with water and then with brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[14]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings, as well as the Cbz protecting group.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Expected ¹H and ¹³C NMR data for a similar compound, 2-amino-5-phenylpyridine: [15][16]
-
¹H NMR (CDCl₃): Signals for the pyridine and phenyl protons would be expected in the aromatic region (δ 7.0-8.5 ppm). The amino protons would likely appear as a broad singlet.
-
¹³C NMR (CDCl₃): Aromatic carbons would resonate in the range of δ 110-160 ppm.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents.
-
Fume Hood: All manipulations involving volatile, corrosive, or toxic reagents such as benzyl chloroformate and palladium catalysts should be performed in a well-ventilated fume hood.[1][7][8][9][10][11]
-
Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and may cause an allergic skin reaction.[1] It is also moisture-sensitive and can react with water to produce corrosive hydrogen chloride gas.[3] Handle with extreme care.
-
Palladium Catalysts: Palladium catalysts can be flammable, especially when dry and exposed to air.[7][8] They should be handled under an inert atmosphere.
-
Boronic Acids: Boronic acids are generally irritants and should be handled with care to avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
New Jersey Department of Health. HAZARD SUMMARY: BENZYL CHLOROFORMATE. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Link]
-
Sandiego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
-
Organic Syntheses. A Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. [Link]
-
A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. PALLADIUM ON CARBON. [Link]
-
What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? [Link]
-
R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Standard Operating Procedure for Palladium. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents.
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 4. chemos.de [chemos.de]
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- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
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- 15. rsc.org [rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
Use of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine as a building block for kinase inhibitors
Application Note & Protocols
Leveraging 2-Amino-5-(4-Cbz-Aminophenyl)pyridine as a Versatile Scaffold for the Development of Targeted Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a comprehensive guide for researchers on the strategic use of the building block This compound . We detail its synthesis, highlight its strategic importance, and provide robust, step-by-step protocols for its incorporation into novel kinase inhibitor candidates and their subsequent biological evaluation. The unique architecture of this scaffold, featuring a hinge-binding 2-aminopyridine motif and a strategically protected, functionalizable aminophenyl tail, offers a powerful platform for generating libraries of potent and selective inhibitors.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design.[3][4] Its nitrogen atom acts as a key hydrogen bond acceptor, enabling potent and specific interactions with the hinge region of the kinase ATP-binding site, a mechanism that mimics the binding of the adenine ring of ATP.[3][5] The 2-aminopyridine motif is especially prevalent in numerous approved and investigational kinase inhibitors.[6][7][8]
The building block, This compound , is designed for maximal synthetic utility:
-
The 2-Aminopyridine Core: Provides the essential anchor for binding to the kinase hinge region.
-
The Phenyl Spacer: Acts as a rigid linker to position functionality deep within the ATP-binding pocket.
-
The Cbz-Protected Amine: The carboxybenzyl (Cbz) group is a robust and widely used protecting group for amines.[9][10] Its stability to a wide range of reaction conditions allows for selective chemistry to be performed on the 2-amino group first. Subsequent removal of the Cbz group under specific conditions (e.g., hydrogenolysis or strong acid) unmasks a primary amine, providing a versatile chemical handle for late-stage diversification to optimize potency, selectivity, and pharmacokinetic properties.[11][12]
This modular design allows for a logical and efficient exploration of structure-activity relationships (SAR).
Synthesis and Characterization of the Building Block
A reliable supply of the core building block is the first step in any discovery campaign. The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is robust, scalable, and tolerates a wide variety of functional groups.
Caption: Suzuki-Miyaura cross-coupling for building block synthesis.
Protocol 1: Synthesis of this compound
This protocol describes a standard palladium-catalyzed cross-coupling reaction.
Materials:
-
5-Bromo-2-aminopyridine
-
4-(Benzyloxycarbonylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq), 4-(benzyloxycarbonylamino)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add degassed solvents, 1,4-dioxane and water, in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[13]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, this compound.
Application: Stepwise Synthesis of a Kinase Inhibitor
The true power of this building block lies in its capacity for controlled, stepwise elaboration into a final drug candidate. The following workflow illustrates the synthesis of a hypothetical inhibitor, "KIN-451," targeting a representative tyrosine kinase.
Caption: Synthetic workflow for kinase inhibitor KIN-451.
Protocol 2: Synthesis of Representative Inhibitor KIN-451
This protocol outlines a three-step synthesis starting from the building block.
Step A: Acylation of the 2-Amino Group
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate.
-
Purify by column chromatography to obtain the Cbz-protected intermediate.
Step B: Cbz Deprotection via Hydrogenolysis
-
Dissolve the Cbz-protected intermediate from Step A in a solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium on carbon catalyst (Pd/C, 10% w/w).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction until all starting material is consumed (TLC/LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected amine intermediate, which is often used directly in the next step.
Step C: Final Functionalization
-
Dissolve the deprotected amine intermediate from Step B in an anhydrous solvent (e.g., DCM) with a base (e.g., TEA, 1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add the final diversifying reagent, for example, a sulfonyl chloride (R²-SO₂Cl) (1.1 eq).
-
Stir the reaction, allowing it to warm to room temperature, until completion.
-
Perform an aqueous workup and purify the final product, KIN-451, by column chromatography or preparative HPLC.
Biological Evaluation: From Enzyme to Cell
Once synthesized, the novel compounds must be evaluated for biological activity. This involves a tiered approach, starting with direct enzyme inhibition and progressing to cell-based models.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC₅₀ value of an inhibitor against a target kinase using an ATP-depletion assay format (e.g., Kinase-Glo®).[14][15]
Materials:
-
Synthesized inhibitor (e.g., KIN-451) dissolved in DMSO.
-
Target kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
ATP solution.
-
Kinase assay buffer.
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar).
-
White, opaque 96-well or 384-well microplates.
-
Multichannel pipettor and a microplate reader capable of measuring luminescence.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: In a white microplate, add a small volume (e.g., 100 nL) of the diluted inhibitor solutions to the appropriate wells. Include "high" (no enzyme) and "low" (DMSO vehicle) controls.
-
Kinase Reaction: a. Prepare a master mix of the kinase enzyme and its substrate in the assay buffer. b. Add the kinase/substrate mix to each well. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate competitive inhibitor assessment.[16]
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Detection: a. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously lyses the enzyme (if in a cell-based format) and provides the luciferase/luciferin components. b. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.[15]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Protocol 4: Cell-Based Proliferation Assay
This protocol measures the effect of an inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., a line with an activating mutation in the target kinase).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Synthesized inhibitor dissolved in DMSO.
-
Clear, flat-bottom 96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or MTT).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitor. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include vehicle-only controls.
-
Incubation: Return the plate to the incubator for a period that allows for several cell doublings (typically 72 hours).
-
Viability Measurement: a. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol. b. After a brief incubation to stabilize the signal, measure luminescence (for CellTiter-Glo®) or absorbance (for MTT). The signal is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary
Quantitative data from these assays should be tabulated for clear comparison of compound performance.
| Compound ID | Target Kinase IC₅₀ (nM) | Cell Line Proliferation GI₅₀ (nM) |
| KIN-451 | 15 | 85 |
| Reference-1 | 10 | 70 |
Conclusion and Future Directions
The building block This compound represents a highly valuable and strategically designed scaffold for modern kinase inhibitor discovery. Its inherent modularity, enabled by the orthogonal protecting group strategy, facilitates the rapid generation and evaluation of diverse chemical entities. The protocols provided herein offer a robust framework for synthesizing novel inhibitors and assessing their biological activity from the enzymatic to the cellular level. By leveraging this building block, drug discovery teams can accelerate their efforts to develop the next generation of targeted therapies.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Maccarinelli, F., et al. (2013). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. Available at: [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Available at: [Link]
-
Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
Kantevari, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Cano, C., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. European Journal of Medicinal Chemistry. Available at: [Link]
-
BÜHLMANN Laboratories AG. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals. Available at: [Link]
-
Beilstein Journals. (2013). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link]
-
Britton, R., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
ResearchGate. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Available at: [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
- Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.
-
Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Entrena, J. M., et al. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain. Bioorganic Chemistry. Available at: [Link]
-
Pollard, J. R., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available at: [Link]
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- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Chemoselective Deprotection of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Introduction: The Strategic Role of Cbz in Amine Protection
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively mask and unmask reactive functional groups is paramount.[1] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone for the protection of primary and secondary amines.[2][3] Its prevalence stems from its remarkable stability across a wide range of chemical conditions, coupled with the availability of several distinct and mild methods for its removal.[4][5] This orthogonality is crucial in multi-step syntheses, allowing for the strategic deprotection of a specific amine in the presence of other sensitive functionalities.[5]
This guide focuses on the deprotection of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine to yield the corresponding diamine, 2-Amino-5-(4-aminophenyl)pyridine. This transformation is a critical step in synthetic pathways leading to advanced materials, ligands for catalysis, and pharmacologically active molecules where a free aromatic diamine is required for subsequent coupling or derivatization reactions. The selection of an appropriate deprotection methodology is not trivial; it must be tailored to the substrate's overall structure, the presence of other functional groups, and considerations of scale, safety, and efficiency.[2]
Herein, we provide a detailed analysis of the principal deprotection strategies, including catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage. We offer field-tested, step-by-step protocols, explain the causality behind critical experimental choices, and present a framework for selecting the optimal method for your specific research needs.
Strategic Selection of a Deprotection Method
The choice of a Cbz deprotection method is dictated by the substrate's tolerance to the reaction conditions. For this compound, the primary considerations are the stability of the pyridine ring and the prevention of unwanted side reactions.
-
Catalytic Hydrogenolysis: This is the most common and often preferred method due to its exceptionally mild, neutral pH conditions and clean byproducts (toluene and CO₂).[6] It is highly suitable for this substrate, which lacks easily reducible groups like alkenes or alkynes that would be incompatible.
-
Transfer Hydrogenation: This technique offers the key advantages of catalytic hydrogenolysis without the need for specialized hydrogenation equipment or handling flammable hydrogen gas.[2] It uses a hydrogen donor, such as ammonium formate, to generate hydrogen in situ.[2] This method is an excellent, safer alternative for both small and large-scale reactions.[2]
-
Acid-Mediated Cleavage: Strong acids, such as hydrobromic acid (HBr) in acetic acid, can effectively cleave the Cbz group.[2][7] This method is typically reserved for substrates that are incompatible with hydrogenation (e.g., those containing sulfur which poisons the catalyst, or other reducible groups that must be preserved).[2][8] For the target molecule, this method carries a higher risk of side reactions, such as undesired modifications to the aromatic rings, and is generally not the first choice unless specific circumstances demand it.[9]
The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: General deprotection reaction scheme.
Method 1: Catalytic Hydrogenolysis (Preferred Protocol)
This method employs hydrogen gas and a palladium on carbon (Pd/C) catalyst for clean and efficient deprotection. The reaction proceeds via the cleavage of the benzyl C-O bond. [2] Comparative Data for Deprotection Methods
| Method | Reagents & Conditions | Typical Yield | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂ (gas, 1 atm or higher), 10% Pd/C (5-10 mol%), MeOH or EtOH, Room Temp. | >95% | Extremely clean (byproducts are toluene and CO₂), mild neutral conditions, high yields. [2] | Requires handling of flammable H₂ gas; catalyst is pyrophoric; incompatible with reducible functional groups (e.g., alkynes, nitro groups). [2][10] |
| Transfer Hydrogenation | Ammonium formate (3-5 equiv.), 10% Pd/C (5-10 mol%), MeOH or EtOH, Room Temp. to reflux. | >90% | Avoids use of H₂ gas, making it safer and more accessible; good for scaling up. [2] | Requires removal of excess hydrogen donor; can still reduce some sensitive groups. |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid, Room Temp., 2-16 h. | ~90% | Metal-free; useful for substrates incompatible with hydrogenation. [2][9]| Harsh acidic conditions; risk of side reactions (e.g., acylation, ring bromination); product isolated as a salt. [11]|
Materials and Equipment
-
Reagents: this compound, 10% Palladium on carbon (Pd/C, preferably 50% wet), Anhydrous Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂), Nitrogen or Argon gas, Celite® 545.
-
Equipment: Round-bottom flask, magnetic stir bar, hydrogenation apparatus (e.g., Parr shaker) or a balloon setup, vacuum line, filtration apparatus (Büchner funnel or fritted glass funnel).
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol (approx. 0.1 M concentration). [2]2. Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for several minutes. This is crucial for the safe addition of the pyrophoric catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst (5-10 mol %). [2]For easier and safer handling, use a 50% wet catalyst.
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and carefully backfill with hydrogen gas. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully replaced with hydrogen. [12]Alternatively, a balloon filled with hydrogen can be used for small-scale reactions.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon or higher pressure in a dedicated vessel).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The product, being a free diamine, will be significantly more polar than the starting material. The reaction is typically complete within 2-6 hours.
-
Catalyst Removal (Critical Safety Step): Upon completion, carefully vent the hydrogen and purge the flask with inert gas. Caution: The Pd/C catalyst is now saturated with hydrogen and is highly pyrophoric upon exposure to air. [10]It must not be allowed to dry in the open. Prepare a pad of Celite in a Büchner or fritted glass funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad. Wash the flask and the filter cake thoroughly with more solvent to ensure complete recovery of the product.
-
Post-Filtration Handling: The filtered catalyst on Celite should be immediately quenched by covering it with a large volume of water. [10]It can then be disposed of according to institutional guidelines for hazardous waste.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-(4-aminophenyl)pyridine. The product is often pure enough for subsequent steps, but can be further purified by crystallization or column chromatography if necessary.
Workflow for Catalytic Hydrogenolysis
Caption: Step-by-step workflow for Cbz deprotection via catalytic hydrogenolysis.
Method 2: Catalytic Transfer Hydrogenation
A safer and more convenient alternative that generates hydrogen in situ. [2] Step-by-Step Protocol
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents). [2]3. Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to increase the rate of reaction. Effervescence (CO₂ evolution) may be observed.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, the workup is identical to the catalytic hydrogenolysis protocol: filter the catalyst through Celite and concentrate the filtrate. An additional aqueous workup may be necessary to remove any remaining ammonium salts.
Safety and Handling Precautions
-
Palladium on Carbon (Pd/C): Dry Pd/C and the catalyst recovered from hydrogenation are pyrophoric and can ignite spontaneously upon contact with air. [10]Always handle the catalyst under an inert atmosphere and never add dry catalyst to an organic solvent in the presence of air. [10][13]The filtered catalyst must be kept wet with water before disposal. [10]* Hydrogen Gas (H₂): Hydrogen is highly flammable and forms explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves. [13][14]
Characterization of 2-Amino-5-(4-aminophenyl)pyridine
Confirmation of the product structure and purity is typically achieved through standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the characteristic benzyl protons of the Cbz group (~5.2 ppm for the CH₂ and ~7.4 ppm for the aromatic protons) and the appearance of a new broad singlet for the newly formed -NH₂ group. The aromatic signals of the pyridine and phenyl rings will also shift accordingly.
-
¹³C NMR: The disappearance of the Cbz carbonyl signal (~156 ppm) and the benzylic CH₂ signal (~67 ppm) are key indicators of a successful reaction.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deprotected product (C₁₁H₁₁N₃, exact mass: 185.0953).
References
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. LCSS: PALLADIUM ON CARBON.
- Apollo Scientific. (2022). Palladium on carbon, 10% Pd, powder - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon.
- Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
- Common Organic Chemistry. (n.d.). Cbz Deprotection Mechanism - Strong Acid.
- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Thermo Fisher Scientific. (2025). Palladium, 5% on activated carbon powder - SAFETY DATA SHEET.
- Gowda, D. C., et al. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, Section B.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Benchchem. (2025). Technical Support Center: Optimization of Cbz Deprotection.
- Orita, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- ResearchGate. (2003). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis.
- Technical Disclosure Commons. (2025).
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Chen, K. J., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
- sci.chem.organic.synthesis Google Group. (2004). Deprotection of Cbz group.
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
- ResearchGate. (2022). Why does my CBz-deprotection not work?.
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 1H NMR spectrum.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Google Patents. (n.d.). US20160024143A1 - Deprotection method.
- Beilstein Journals. (n.d.).
- ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
- Ben-Ishai, D., & Berger, A. (1952). THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES. The Journal of Organic Chemistry.
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- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
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Topic: Analytical Methods for Quantifying 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides comprehensive, validated analytical methodologies for the precise quantification of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, a key intermediate in various pharmaceutical development pipelines. The primary method detailed is a robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for purity analysis, stability testing, and quality control. Additionally, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification and impurity profiling. These protocols are designed for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction and Scientific Background
This compound is a complex organic molecule featuring a substituted pyridine ring linked to a carboxybenzyl (Cbz) protected aminophenyl group. Its structural complexity and the presence of multiple functional groups necessitate well-designed analytical methods to ensure its identity, purity, and quantity in various sample matrices. The presence of impurities can significantly impact the safety, efficacy, and stability of a final Active Pharmaceutical Ingredient (API).[1] Therefore, robust analytical control is paramount during process development, formulation, and stability studies.
The methodologies presented herein are built upon fundamental chromatographic principles tailored to the physicochemical properties of the analyte. The presence of basic nitrogen atoms on the pyridine ring and the primary amino group, combined with the extensive aromaticity, makes the molecule an ideal candidate for analysis by RP-HPLC with UV detection and LC-MS with electrospray ionization.
Analyte Profile:
-
IUPAC Name: Benzyl (4-(6-aminopyridin-3-yl)phenyl)carbamate
-
Molecular Formula: C₁₉H₁₇N₃O₂
-
Molecular Weight: 319.36 g/mol
-
Key Structural Features: Pyridine ring, primary aromatic amine, secondary carbamate, two phenyl rings. These features result in a strong UV chromophore.
Primary Analytical Method: RP-HPLC with UV Detection
Reversed-phase HPLC is the gold standard for the purity analysis of a wide range of pharmaceutical compounds, offering high resolution, sensitivity, and quantitative accuracy.[1] The method described below is optimized to provide excellent peak shape and separation from potential process-related impurities and degradants.
Principle of Separation
The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The analyte, being moderately polar, is retained on the column. The use of an acidic mobile phase is critical; it protonates the basic nitrogen atoms on the pyridine and amino groups. This protonation suppresses silanol interactions, prevents peak tailing, and ensures reproducible retention times, leading to sharp, symmetrical peaks.[2]
Experimental Protocol: HPLC Quantification
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions: | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | % Mobile Phase B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or λmax determined by PDA scan) | | Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Sample Solution: Prepare the sample using the same procedure and diluent as the standard solution to achieve a target concentration of approximately 100 µg/mL.
System Suitability:
-
Before analysis, perform five replicate injections of the standard solution. The system is deemed ready for analysis if the following criteria are met:
Quantification:
-
Calculate the concentration of the analyte in the sample using the external standard method based on the peak area.
Workflow for RP-HPLC Analysis
Sources
Application Notes & Protocols for the Safe Handling of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
A Note on Scientific Diligence and Safety
This document provides detailed guidelines and protocols for the laboratory handling of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine , also known as Benzyl (4-(6-aminopyridin-3-yl)phenyl)carbamate. It is crucial to note that, as a specialized research chemical, comprehensive toxicological data for this specific compound are not publicly available. Therefore, this guide has been developed by synthesizing safety information from structurally related compounds, including 2-aminopyridine, substituted anilines, and carbamate derivatives.
The protocols herein are founded on a principle of prudent precaution. This compound must be treated as potentially hazardous, and a thorough, site-specific risk assessment must be conducted by the principal investigator before any work commences. These guidelines are intended to supplement, not replace, institutional safety protocols and the professional judgment of experienced researchers.
Compound Profile and Hazard Analysis
This compound is a complex organic molecule incorporating three key structural motifs: a 2-aminopyridine core, a substituted aminophenyl ring, and a carboxybenzyl (Cbz) protecting group. An analysis of these components informs our precautionary safety posture.
-
2-Aminopyridine Core: The aminopyridine scaffold is known for its biological activity and associated toxicity. Compounds in this class are often toxic if swallowed, inhaled, or absorbed through the skin, and can cause significant irritation to the eyes, skin, and respiratory system.[1][2]
-
Aminophenyl Moiety: Aromatic amines are a well-documented class of compounds with potential for toxicity and, in some cases, carcinogenicity.[3]
-
Carbamate Group: While the Cbz group itself is primarily for chemical protection, its presence does not mitigate the hazards of the core structure.
Given this structural makeup, we must assume the compound presents the following potential hazards until proven otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Serious Skin and Eye Irritation/Damage
-
Respiratory Tract Irritation
-
Unknown Chronic Effects or Carcinogenicity
Physical and Chemical Properties (Predicted)
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₉H₁₈N₄O₂ | Calculated |
| Molecular Weight | 334.37 g/mol | Calculated |
| Appearance | Likely a solid (e.g., crystalline powder, solid) | Based on related compounds[4][5] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low water solubility is predicted. | General property of similar organic molecules |
| Stability | Stable under recommended storage conditions. May be sensitive to strong acids, bases, and oxidizing agents. | Based on functional group chemistry |
Mandatory Safety Protocols and Personal Protective Equipment (PPE)
A multi-layered approach to safety is required, combining engineering controls, administrative procedures, and mandatory personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.
-
Safety Equipment: A certified safety shower and eyewash station must be readily accessible and unobstructed, within a 10-second travel distance from the work area.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory at all times when handling the compound:
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. Gloves must be inspected for integrity before use.[1]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant splash risk.[1]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For procedures with a higher risk of contamination, disposable sleeves and a chemical-resistant apron are recommended.
-
Respiratory Protection: For weighing solids or any procedure that could generate dust, a NIOSH-approved respirator with P100 (HEPA) cartridges is required, even within a fume hood.[2]
Workflow for Safe Handling
The following diagram illustrates the mandatory workflow for handling this compound, from preparation to disposal.
Caption: Mandatory workflow for handling this compound.
Step-by-Step Protocols
Protocol for Weighing and Solution Preparation
Objective: To safely weigh the solid compound and prepare a stock solution.
Materials:
-
This compound
-
Analytical balance (inside fume hood or in a designated weighing enclosure)
-
Anti-static weigh paper or boat
-
Spatula
-
Appropriate volumetric flask
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE as specified in Section 2.2. Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood.
-
Taring: Place the weigh paper on the balance and tare it.
-
Dispensing: Carefully dispense the desired amount of this compound onto the weigh paper using a clean spatula. Avoid any sudden movements that could generate dust.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask. Use a funnel if necessary.
-
Rinsing: Rinse the weigh paper with a small amount of the chosen solvent, transferring the rinse into the flask to ensure a quantitative transfer.
-
Dissolution: Add solvent to the flask, approximately halfway to the final volume. Cap the flask and gently swirl or sonicate until the solid is completely dissolved.
-
Final Volume: Once dissolved, add solvent to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Dispose of the weigh paper and any contaminated items in the designated solid hazardous waste container.
Protocol for Storage
-
Solid Compound: Store in a tightly sealed, clearly labeled container. The container should be placed in a secondary container within a locked, ventilated cabinet designated for toxic compounds. Store away from strong oxidizing agents, acids, and bases.[1]
-
Solutions: If storing solutions, ensure the container is appropriate for the solvent used (e.g., glass for most organic solvents). Store at -20°C or -80°C for long-term stability, protected from light.
Protocol for Spills and Decontamination
Objective: To safely manage and decontaminate a small-scale laboratory spill.
Causality: Spills of aminopyridine derivatives pose a significant risk of exposure through skin contact and inhalation of dust. A rapid, controlled response is essential.
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the immediate area. If the spill is large or involves volatile solvents outside a fume hood, evacuate the lab and contact institutional safety officers.
-
Containment (for small spills):
-
Solid Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not sweep dry powder.[6]
-
Liquid Spill: Cover the spill with absorbent pads or vermiculite, working from the outside in.
-
-
Decontamination:
-
Wearing full PPE, carefully collect the absorbent material and spilled compound using a scoop or dustpan. Place it into a heavy-duty, sealable plastic bag.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a wipe with a soap and water solution.
-
All materials used for cleanup (pads, cloths, gloves) must be placed in the sealed bag.
-
-
Disposal: Label the sealed bag as "Hazardous Waste: this compound Spill Debris" and dispose of it through the institutional hazardous waste program.
Caption: Decision workflow for responding to a chemical spill.
First Aid and Emergency Procedures
In case of any exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Welcome to the technical support center for the synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure your success.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process, typically involving a Suzuki-Miyaura cross-coupling reaction as the key C-C bond-forming step, followed by a deprotection step. Each stage presents unique challenges that can impact the overall yield and purity of the final product.
The general synthetic route is as follows:
Caption: Overall synthetic scheme for 2-Amino-5-(4-aminophenyl)pyridine.
This guide will address critical aspects of this synthesis, focusing on troubleshooting and yield optimization.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part A: Suzuki-Miyaura Cross-Coupling Reaction
The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling. Low yields in this step are a frequent challenge.
Question 1: My Suzuki coupling reaction has a very low or no yield. What are the primary causes?
Answer: Low or no conversion in the Suzuki coupling of an aminopyridine derivative can stem from several factors. A systematic troubleshooting approach is crucial.
1. Catalyst Inhibition/Poisoning:
-
The Problem: The nitrogen atom of the 2-aminopyridine ring can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][2]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting catalyst inhibition.
-
Solution: The choice of ligand is critical. Standard phosphine ligands like PPh₃ may not be effective. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos.[3][4] These ligands are designed to be sterically demanding and electron-donating, which promotes the desired catalytic cycle over catalyst inhibition.[4] N-heterocyclic carbene (NHC) ligands, often used in pre-formed catalysts like PEPPSI-IPr, are also excellent alternatives.[4][5]
2. Inactive Catalyst or Pre-catalyst:
-
The Problem: The active catalytic species is Pd(0). If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[6] This reduction can sometimes be inefficient. The formation of black palladium precipitate ("palladium black") is a sign of catalyst decomposition and a common cause of failed reactions.[3]
-
Solution:
-
Ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7][8]
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5][9]
-
If using a Pd(II) source, the choice of ligand and solvent can influence the efficiency of the in situ reduction.
-
3. Issues with the Boronic Acid/Ester:
-
The Problem: Boronic acids and their esters can be unstable.[6] Two common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: The C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile. This is often promoted by excess water, high temperatures, or harsh basic conditions.[8]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be caused by the presence of oxygen or inefficient transmetalation.[6][7]
-
-
Solution:
-
Use fresh, high-purity boronic acid or its pinacol ester. Boronic acids can dehydrate to form cyclic boroxines upon storage, which can affect reactivity.
-
Ensure thorough degassing of your reaction mixture before adding the catalyst to minimize homocoupling.[8]
-
Carefully select the base. While a base is necessary to activate the boronic acid for transmetalation, overly harsh conditions can promote protodeboronation.[8][10]
-
Question 2: I am seeing multiple spots on my TLC, including what I suspect are side products. How can I minimize these?
Answer: The formation of side products is a common reason for low yields and purification difficulties.
-
Dehalogenation: The bromo group on 2-amino-5-bromopyridine is replaced by a hydrogen atom. This can occur via reaction with palladium hydride species that may form in the reaction mixture.[7]
-
Minimization: Ensure an inert atmosphere. Choose a solvent less likely to act as a hydride source.
-
-
Protodeboronation and Homocoupling: As discussed above, these are common side reactions of the boronic acid.
-
Minimization: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for some degradation, but avoid a large excess which can complicate purification. Ensure rigorous degassing.
-
Question 3: What are the optimal reaction conditions (catalyst, ligand, base, solvent) for this specific Suzuki coupling?
Answer: There is no single "magic bullet" set of conditions, as the optimal parameters depend on the specific substrates.[11] However, for the coupling of aminopyridines, a good starting point is a modern catalyst system.
| Parameter | Recommendation | Rationale | Reference(s) |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective Pd(II) and Pd(0) pre-catalysts. | [5][9] |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphines that are highly effective for heteroaryl couplings and resist catalyst inhibition by the pyridine nitrogen. | [3][4][12] |
| Catalyst System | Pd-PEPPSI-IPr | An air- and moisture-stable Pd(II)-NHC pre-catalyst that is often highly active for challenging couplings. | [4][5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in promoting transmetalation. | [8][13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | Aprotic solvents are generally preferred, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle. | [5][7][13] |
| Temperature | 80-110 °C | Sufficiently high to promote the reaction, but excessive heat can lead to catalyst decomposition and side reactions. | [7][8] |
Part B: Cbz-Protected Starting Material and Final Deprotection
Question 4: I am having trouble with the synthesis of 4-(Cbz-amino)phenylboronic acid. What is a reliable protocol?
Answer: A common route involves the Cbz protection of 4-bromoaniline, followed by a borylation reaction. A practical, scalable process has been reported involving the protection of 4-bromoaniline with diphenyl ketone, followed by a metalation reaction and subsequent esterification and deprotection to yield the pinacol ester of 4-aminophenylboronic acid, which can then be Cbz-protected.[14] Alternatively, one can start from 4-aminophenylboronic acid and perform a Cbz protection.
Question 5: My Cbz deprotection is incomplete or is leading to side reactions. How can I improve this step?
Answer: The standard method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C).[10] However, this can be problematic if other reducible functional groups are present.
-
Incomplete Reaction:
-
Catalyst Poisoning: The product amine can sometimes inhibit the palladium catalyst.[15]
-
Poor Catalyst Quality: The activity of Pd/C can vary.[15]
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be enough for some substrates.[15]
-
Solution: Use a fresh, high-quality catalyst, increase hydrogen pressure, or consider adding a small amount of a weak acid like acetic acid to protonate the product amine and reduce catalyst inhibition.[15]
-
-
Side Reactions (e.g., dehalogenation if a halogen is present):
-
Solution: Consider alternative, non-reductive deprotection methods.
-
Acidic Cleavage: HBr in acetic acid is a classic method, but can be harsh.[15] A milder alternative is AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[16]
-
Nucleophilic Cleavage: For sensitive substrates, treatment with a thiol like 2-mercaptoethanol can be a very mild and selective method for Cbz removal.[16][17]
-
-
III. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine with 4-(Cbz-amino)phenylboronic acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-amino-5-bromopyridine (1.0 eq), 4-(Cbz-amino)phenylboronic acid (1.2 eq), and K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected product (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add Pd/C (5-10 wt%) under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be necessary.
IV. Mechanistic Insights
Understanding the underlying mechanisms can aid in troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][18]
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 2-amino-5-bromopyridine.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Retrieved from BenchChem.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Retrieved from BenchChem.
-
BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from BenchChem.
-
Achilli, C., Ciana, A., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-249.
-
Achilli, C., Ciana, A., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Retrieved from BenchChem.
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from ResearchGate.
-
Anderson, J. C., & Kalogirou, A. S. (2013). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 54(48), 6564-6566.
-
Lee, Y. C., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68.
-
BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Retrieved from BenchChem.
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from The Royal Society of Chemistry.
-
BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Retrieved from BenchChem.
-
Li, W., & Nelson, D. P. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2821-2827.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from Reddit.
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from ResearchGate.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal.
-
Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative. Retrieved from Google Patents.
-
Pinto, A., & de Lencastre, H. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4933.
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from Organic Chemistry Portal.
-
BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Retrieved from BenchChem.
-
Kister, J., De, S. K., & Gribble, G. W. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Tetrahedron Letters, 48(25), 4385-4388.
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from Scientific Update.
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from The Journal of Organic Chemistry.
-
ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis. Retrieved from ChemicalBook.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis.
-
Google Patents. (n.d.). Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Retrieved from Google Patents.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from Suzhou Highfine Biotech.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from ResearchGate.
-
Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from Beilstein Journals.
-
Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved from Google Patents.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from ResearchGate.
-
University of Florida. (n.d.). Synthesis and applications of aminoboronic acids. Retrieved from University of Florida Digital Collections.
-
Khan, I., Ibrar, A., Ahmed, N., & Mahmood, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
-
MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from MDPI.
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from Semantic Scholar.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Li, J. H., Xie, Y. X., & Yin, D. L. (2003). A highly efficient method for Suzuki reactions in aqueous media. The Journal of Organic Chemistry, 68(25), 9867-9870.
-
National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from National Center for Biotechnology Information.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from MDPI.
-
International Journal of Trend in Scientific Research and Development. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from International Journal of Trend in Scientific Research and Development.
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from D-Scribe Digital Publishing.
-
Nawara, K., & Dembinski, R. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296-2305.
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate in their synthetic campaigns. As a molecule incorporating a key biaryl linkage, its synthesis, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is robust yet susceptible to specific side reactions that can complicate purification and impact yield.
This guide provides field-proven insights and troubleshooting protocols based on established chemical principles. It is structured in a question-and-answer format to directly address the most common challenges encountered during synthesis and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and reliable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl halide and an organoboron compound. For this specific target, the most common strategy involves coupling 2-Amino-5-bromopyridine (1) with 4-(Cbz-amino)phenylboronic acid (2) or its corresponding pinacol ester.
Q2: What are the three most common classes of byproducts I should expect in this synthesis?
Based on extensive analysis of Suzuki-Miyaura couplings, the primary impurities are:
-
Homocoupling Byproducts: Formation of symmetrical biaryls from the starting materials, resulting in 5,5'-Bi(2-aminopyridine) from the aryl halide and 4,4'-Bis(Cbz-amino)biphenyl from the boronic acid.
-
Protodeborylation/Dehalogenation Products: Loss of the boryl group from the organoboron reagent to yield Cbz-aniline, or loss of the halogen from the aryl halide to yield 2-aminopyridine.
-
Protecting Group Instability: Partial cleavage of the Carboxybenzyl (Cbz) protecting group, leading to the formation of 5-(4-Aminophenyl)-2-aminopyridine, especially under harsh basic conditions or elevated temperatures.
Q3: How critical is the choice of palladium catalyst and ligand for this reaction?
It is extremely critical. The electronic properties of both coupling partners—the electron-rich 2-aminopyridine ring and the Cbz-protected aminophenyl ring—necessitate a carefully selected catalyst system. Electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often required to facilitate the oxidative addition of the aryl bromide and promote efficient reductive elimination. Using a general-purpose catalyst like Pd(PPh₃)₄ may lead to lower yields and increased side reactions.
Part 2: Troubleshooting Guide for Synthesis & Purification
This in-depth guide provides solutions to specific experimental problems.
Issue 1: Low Conversion & Significant Starting Material Recovery
Question: My post-reaction analysis (LC-MS/TLC) shows a large amount of unreacted 2-Amino-5-bromopyridine. What are the likely causes and how can I improve conversion?
Answer:
Low conversion in a Suzuki coupling is typically traced back to catalyst deactivation or suboptimal reaction conditions. The 2-aminopyridine moiety can act as a coordinating ligand for the palladium center, potentially inhibiting catalytic activity.
Causality & Diagnostic Workflow:
-
Inactive Catalyst: Was the palladium precatalyst or ligand handled under inert conditions? Palladium(0) species are sensitive to oxidation. If the catalyst appears black or precipitated palladium black is visible, catalyst death has occurred.
-
Insufficient Base: The base is crucial for activating the boronic acid and facilitating the transmetalation step. Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and used in sufficient excess (typically 2-3 equivalents). K₃PO₄ is often effective in challenging couplings.
-
Suboptimal Ligand: The coordination of the 2-amino group can interfere with the catalytic cycle. A bulkier, electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired reaction pathway over catalyst inhibition.
-
Low Temperature: While high temperatures can cause degradation, insufficient temperature will result in a sluggish reaction. A typical range for these couplings is 80-110 °C.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Catalyst System | Switch to a modern, air-stable Pd(II) precatalyst (e.g., SPhos-Pd-G3) with an appropriate Buchwald ligand. | These catalysts are designed for high activity and stability in challenging cross-couplings, overcoming substrate inhibition. |
| Base | Use anhydrous K₃PO₄ (3 equivalents). Grind the solid base to a fine powder before addition. | K₃PO₄ is a strong, non-nucleophilic base that effectively promotes transmetalation without degrading sensitive functional groups. |
| Solvent | Ensure solvents (e.g., Dioxane, Toluene, 2-MeTHF) are sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. | Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black. |
| Temperature | Screen temperatures from 90 °C to 110 °C. Monitor by TLC/LC-MS every hour. | Empirically finding the "sweet spot" is key; too low gives no reaction, too high promotes byproduct formation. |
Issue 2: Significant Homocoupling of the Boronic Acid Reagent
Question: My crude NMR/LC-MS is contaminated with a significant peak corresponding to 4,4'-Bis(Cbz-amino)biphenyl. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid (often called Glaser-type coupling) is a common side reaction, particularly when the reaction is oxygen-sensitive or if the stoichiometry is imbalanced.
Causality & Mechanism:
This byproduct arises from the oxidative coupling of two boronic acid molecules, a reaction that can be catalyzed by the palladium center, especially in the presence of oxygen. It is more prevalent when the rate of transmetalation is slow compared to the rate of oxidative addition of the aryl halide.
Preventative Measures:
-
Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[1][2] Ensure the reaction solvent is thoroughly degassed before adding the catalyst. Subsurface sparging with argon or nitrogen for 30-60 minutes is highly effective. Alternatively, three freeze-pump-thaw cycles can be used for maximum oxygen removal.[1]
-
Stoichiometry Control: Use a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess can favor homocoupling.
-
Order of Addition: Pre-mix the aryl halide, base, and solvent, and heat the mixture under inert gas for 10-15 minutes before adding the boronic acid and finally the catalyst. This ensures the aryl halide is ready to engage in oxidative addition as soon as the active catalyst is formed.
-
Use of Additives: In some cases, adding a mild reducing agent like potassium formate can suppress homocoupling by reducing any Pd(II) species back to the active Pd(0) state before they can react with the boronic acid.[2][3][4]
Workflow Diagram: Suzuki Coupling & Key Side Reactions
Caption: The desired Suzuki cycle versus the oxygen-promoted homocoupling side reaction.
Issue 3: Cbz Group Cleavage Observed in Product
Question: My final product is contaminated with 5-(4-Aminophenyl)-2-aminopyridine. What reaction condition is causing the Cbz group to be removed?
Answer:
The Carboxybenzyl (Cbz or Z) group is generally robust but can be cleaved under specific conditions that may inadvertently occur during a Suzuki coupling or workup.
Causality & Mechanism:
-
Excessively Strong Base / High Temperature: While a base is required, very strong bases (like NaOtBu or KOtBu) combined with high temperatures (>120 °C) can lead to nucleophilic attack on the carbonyl of the Cbz group, initiating its cleavage.
-
Reductive Cleavage: If the reaction is carried out in a protic solvent (like ethanol or methanol, which is sometimes used as a co-solvent) and there is a source of hydride (e.g., from side reactions or additives), palladium on carbon formed in situ (palladium black) can catalyze a hydrogenation-like reaction, cleaving the Cbz group. This is less common but possible.
-
Acidic Workup: The Cbz group is sensitive to strong acids. If the reaction workup involves washing with a strong acid (e.g., >1M HCl) to remove the base, this can cause partial or complete deprotection.
Preventative Measures:
-
Choice of Base: Use a moderately strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of alkoxides. Carbonates (K₂CO₃, Na₂CO₃) are even milder options if they provide sufficient reactivity.
-
Temperature Control: Do not exceed the optimal temperature. If the reaction is sluggish, it is better to switch to a more active catalyst system than to excessively increase the heat.
-
Workup Protocol: Neutralize the reaction mixture carefully. Instead of a strong acid wash, use a saturated aqueous solution of NH₄Cl or a dilute solution of a weak acid like citric acid to quench the reaction and remove inorganic salts.
-
Solvent Choice: Use anhydrous, aprotic solvents like 1,4-Dioxane, Toluene, or 2-MeTHF to avoid potential reductive pathways.
Part 3: General Troubleshooting Workflow
When an unexpected result occurs, a systematic approach is the most efficient way to solve the problem.
Caption: A systematic workflow for diagnosing and resolving synthetic issues.
References
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Metal-Catalyzed C-C and C-X Coupling Reactions. Chemical Reviews, 108(8), 3047-3159. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Suzuki−Miyaura Reaction: A DFT Study on the Role of the Base. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Sources
Side reactions to avoid during the synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Technical Support Center: Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive troubleshooting experience to help you navigate the common challenges and side reactions inherent in this synthesis.
Part 1: Synthesis Overview & Core Strategy
Q1: What is the most effective and common synthetic route for preparing this compound?
A1: The most prevalent and robust strategy involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[1][2] This approach constructs the critical C-C bond between the pyridine and phenyl rings. The key disconnection involves reacting a 2-amino-5-halopyridine with a (4-Cbz-aminophenyl)boronic acid or its corresponding ester derivative.
The general workflow is outlined below:
Caption: General Synthetic Workflow.
This method is favored due to the commercial availability of the starting materials and the high functional group tolerance of the Suzuki-Miyaura coupling reaction.
Part 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
This cross-coupling step is the most critical and often the source of impurities and low yields. The interplay between the catalyst, ligand, base, and substrates is delicate.
Q2: My Suzuki coupling is giving a low yield, and I'm recovering significant amounts of starting materials. What are the primary factors to investigate?
A2: Low conversion is a common issue that typically points to a suboptimal catalytic cycle. The problem can usually be traced to one of the four key components of the reaction.
Table 1: Key Parameters for Suzuki Coupling Optimization
| Parameter | Common Issue & Rationale | Recommended Action |
| Pd Catalyst | Catalyst Decomposition: The reaction mixture turning black is a visual indicator of palladium(0) precipitation, which removes the active catalyst from the cycle. This can be caused by inefficient ligand binding or high temperatures. | Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a robust Pd(II) precatalyst with a suitable ligand. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
| Ligand | Poor Ligand Choice: The 2-aminopyridine substrate is electron-rich and can act as a competing ligand, poisoning the palladium catalyst. A highly electron-donating, bulky phosphine ligand is required to outcompete the substrate and facilitate the reductive elimination step. | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These have proven effective for coupling with heteroaromatic amines.[3] |
| Base | Insufficient Basicity: The base is crucial for activating the boronic acid in the transmetalation step. A base that is too weak (e.g., Na₂CO₃) may not be sufficient, especially with sterically hindered partners. | Use a stronger base like K₃PO₄ or Cs₂CO₃. K₃PO₄ is often a good starting point as it is effective and less hygroscopic than Cs₂CO₃. |
| Solvent | Poor Solubility/Biphasic Issues: The inorganic base and organometallic intermediates must have sufficient contact. A single solvent may not dissolve all components. | A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O) is standard. This combination aids in dissolving the base and the organoboronate salt. |
Below is a diagram illustrating the catalytic cycle and where it can fail.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q3: My reaction produces significant byproducts. I've identified homocoupling of the boronic acid and dehalogenation of the pyridine. How can these side reactions be suppressed?
A3: These are classic side reactions in Suzuki couplings, each with distinct causes and solutions. Addressing them requires fine-tuning the reaction conditions to favor the desired cross-coupling pathway.
Caption: Key Side Reaction Pathways.
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway, or by high concentrations of Pd(II) species.
-
Solution:
-
Degas Rigorously: Ensure your solvent is thoroughly degassed and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
-
Use Stoichiometry Wisely: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) but avoid a large excess, which can drive homocoupling.
-
Control Temperature: Running the reaction at the lowest effective temperature can minimize this and other side reactions.
-
-
-
Dehalogenation of 2-Amino-5-bromopyridine:
-
Cause: This occurs when the organopalladium intermediate (Ar-Pd-X) reacts with a hydride source instead of the boronic acid.[4] The hydride can come from solvents (like alcohols, if used) or amine bases.
-
Solution:
-
Avoid Hydride-Donating Solvents: Do not use alcohol-based solvents.
-
Choose the Right Base: Use an inorganic base like K₃PO₄ or Cs₂CO₃ instead of amine bases (e.g., triethylamine), which can generate hydride species.[4]
-
-
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid C-B bond is cleaved by a proton source (often water, especially at high temperatures and non-optimal pH), replacing it with a C-H bond. This forms Cbz-aniline.
-
Solution:
-
Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester (Bpin) derivative. These are significantly more resistant to protodeboronation.
-
Control Water Content: While some water is necessary to dissolve the base, excess water, especially at high temperatures (>80-90 °C), can accelerate this side reaction.
-
Base Choice: A moderately strong base helps to quickly convert the boronic acid to the more reactive boronate salt, which is less prone to protodeboronation than the free acid.
-
-
Part 3: Cbz Group Stability and Purification
Q4: Can the Cbz protecting group be cleaved under the basic conditions of the Suzuki reaction?
A4: The Cbz (benzyloxycarbonyl) group is generally stable under the conditions used for Suzuki-Miyaura coupling.[5][6] It is robust to the moderately basic (K₃PO₄, Cs₂CO₃) and thermal conditions typically employed. Cleavage of the Cbz group requires much harsher conditions, such as strong acids (HBr/AcOH) or, more commonly, catalytic hydrogenolysis (e.g., H₂, Pd/C). Therefore, premature deprotection during the coupling step is highly unlikely.
Q5: I am struggling with the final purification. Column chromatography is giving poor separation. What are some effective purification strategies?
A5: The product contains two basic nitrogen atoms (the 2-amino group and the pyridine ring nitrogen), which can cause streaking on silica gel chromatography. Furthermore, its polarity can be similar to some byproducts, complicating separation.
Recommended Protocol: Acid-Base Extraction/Purification
This classical method leverages the basicity of your product to separate it from neutral or acidic impurities.[7]
-
Dissolution: After the reaction work-up, dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product will be protonated and move into the aqueous layer, while non-basic impurities (like the boronic acid homocoupling byproduct) will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) with stirring until the pH is basic (pH 8-9).
-
Precipitation/Re-extraction: The neutral product will precipitate out of the aqueous solution. It can be collected by filtration or re-extracted into a fresh portion of an organic solvent.
-
Final Wash & Dry: Wash the collected solid or the organic extract with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
This technique is often highly effective for purifying aminopyridine compounds and can be more scalable and efficient than chromatography.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Cbz Protection of 5-(4-aminophenyl)-2-aminopyridine
Welcome to the technical support center for the Cbz protection of 5-(4-aminophenyl)-2-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Cbz-protected derivatives of this important bifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
The Core Challenge: Selective Protection
The primary difficulty in the Cbz protection of 5-(4-aminophenyl)-2-aminopyridine arises from the presence of two distinct amino groups with different nucleophilicities. The 4-amino group on the phenyl ring is an aniline-type amine, which is generally more nucleophilic than the 2-amino group on the electron-deficient pyridine ring. This difference in reactivity is the key to achieving selective protection, but it also presents the potential for the formation of a mixture of products, including the desired mono-protected isomer, the di-protected product, and unreacted starting material.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is yielding a mixture of mono- and di-Cbz protected products. How can I improve the selectivity for the mono-protected product?
Answer:
This is a common issue stemming from the high reactivity of benzyl chloroformate (Cbz-Cl). To favor the formation of the mono-protected product, specifically on the more nucleophilic 4-aminophenyl group, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of Cbz-Cl. Use of 1.0 to 1.1 equivalents of Cbz-Cl is recommended to minimize the di-protection.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C). This will decrease the overall reaction rate and enhance the selectivity towards the more reactive aniline nitrogen.
-
Slow Addition of Reagent: Add the Cbz-Cl solution dropwise to the solution of the diamine over an extended period. This maintains a low concentration of the acylating agent in the reaction mixture, further favoring mono-protection.
-
Choice of Solvent: A less polar solvent may decrease the rate of reaction and improve selectivity. Consider switching from a polar aprotic solvent like DMF to a less polar one like THF or dichloromethane.
Question 2: The reaction is very slow or incomplete, with a significant amount of starting material remaining. What should I do?
Answer:
An incomplete reaction can be due to several factors related to the nucleophilicity of the amine and the reaction conditions. Here are some troubleshooting steps:
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which can protonate the amino groups of the starting material, rendering them non-nucleophilic and halting the reaction.[1] Ensure you are using at least two equivalents of a suitable base to neutralize the generated HCl. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often a good choice.[1] For Schotten-Baumann conditions, an aqueous solution of sodium bicarbonate or sodium carbonate can be effective.[2][3]
-
Reduced Nucleophilicity: The 2-amino group on the pyridine ring is inherently less nucleophilic. If this is your target for protection, more forcing conditions may be necessary. This can include increasing the reaction temperature after the initial addition of Cbz-Cl, or using a more polar aprotic solvent like DMF to enhance reactivity.[1]
-
Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time.[1] Use a fresh bottle of Cbz-Cl or verify the purity of your existing stock.
Question 3: I am observing an unexpected byproduct that is difficult to separate from my desired product. What could it be and how can I avoid it?
Answer:
A common byproduct in reactions involving pyridines and acylating agents is the formation of an N-acylpyridinium salt.[1] This occurs when the pyridine ring nitrogen itself acts as a nucleophile and attacks the Cbz-Cl. This is more likely if the exocyclic amino groups are poor nucleophiles.
-
To minimize the formation of this byproduct:
-
Use a non-nucleophilic base like DIPEA instead of pyridine or DMAP.
-
Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the likelihood of this side reaction.[1]
-
Question 4: The purification of my Cbz-protected product by column chromatography is challenging. Are there any tips for better separation?
Answer:
Purification can be difficult due to the similar polarities of the starting material, mono-protected, and di-protected products.
-
Optimize your TLC: Before running a column, spend time optimizing the solvent system for your thin-layer chromatography (TLC). A good separation on TLC is a prerequisite for a successful column. Test various solvent systems with different polarities, such as ethyl acetate/hexane, dichloromethane/methanol, or ethyl acetate/heptane.
-
Consider Crystallization: Cbz-protected compounds are often crystalline.[4] Attempting to crystallize the desired product from the crude mixture can be an effective purification strategy and may be simpler than chromatography.
-
Alternative Protecting Groups: If purification remains a significant hurdle, consider using a different protecting group that might offer better separation characteristics, such as the Boc group.
Frequently Asked Questions (FAQs)
Q1: Which of the two amino groups in 5-(4-aminophenyl)-2-aminopyridine is more reactive towards Cbz-Cl?
The 4-amino group on the phenyl ring is more nucleophilic and therefore more reactive than the 2-amino group on the pyridine ring. The electron-withdrawing nature of the pyridine ring reduces the electron density on the 2-amino group, making it less nucleophilic.
Q2: What is the role of the base in the Cbz protection reaction?
The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed during the reaction between the amine and benzyl chloroformate.[2][5] Without a base, the HCl would protonate the unreacted amine, making it non-nucleophilic and stopping the reaction.
Q3: Can I use an inorganic base like sodium hydroxide?
Yes, an inorganic base like sodium hydroxide, sodium carbonate, or sodium bicarbonate can be used, typically in an aqueous-organic biphasic system (Schotten-Baumann conditions).[2][3] However, for substrates that are sensitive to high pH, an organic base in an anhydrous organic solvent might be a milder alternative.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. You can spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material and the appearance of new spots corresponding to the product(s) will indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[6][7]
Q5: What are the standard conditions for removing the Cbz group?
The Cbz group is typically removed by catalytic hydrogenolysis.[2][8][9] This is a mild method that involves using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[10] The byproducts are toluene and carbon dioxide, which are easily removed.[11]
Experimental Protocols
Protocol 1: Selective Mono-Cbz Protection of 5-(4-aminophenyl)-2-aminopyridine
This protocol aims to selectively protect the more nucleophilic 4-aminophenyl group.
Materials:
-
5-(4-aminophenyl)-2-aminopyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate and hexane for column chromatography
Procedure:
-
Dissolve 5-(4-aminophenyl)-2-aminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of Cbz-Cl (1.05 eq) in DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (or the reaction has reached optimal conversion), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired mono-protected product.
Protocol 2: Di-Cbz Protection of 5-(4-aminophenyl)-2-aminopyridine
This protocol is for the protection of both amino groups.
Materials:
-
5-(4-aminophenyl)-2-aminopyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate and hexane for column chromatography
Procedure:
-
Dissolve 5-(4-aminophenyl)-2-aminopyridine (1.0 eq) in THF in a round-bottom flask.
-
Add TEA (3.0 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add Cbz-Cl (2.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the mono-protected intermediate and the formation of the di-protected product.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Reagent Stoichiometry Comparison | Selective Mono-protection | Di-protection |
| 5-(4-aminophenyl)-2-aminopyridine | 1.0 eq | 1.0 eq |
| Benzyl chloroformate (Cbz-Cl) | 1.05 eq | 2.5 eq |
| Base | 2.2 eq (DIPEA) | 3.0 eq (TEA) |
| Temperature | 0 °C | 0 °C to RT |
Protocol 3: TLC Monitoring of the Reaction
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 50% ethyl acetate in hexane).
-
On a silica gel TLC plate, spot the starting material in the first lane.
-
In the second lane, spot the reaction mixture at a specific time point.
-
In the third lane, co-spot the starting material and the reaction mixture.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light (254 nm). The starting material will have a specific Rf value. The product(s) will appear as new spots with different Rf values. The di-protected product will be less polar (higher Rf) than the mono-protected product.
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Page loading... [guidechem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Purification of Crude 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. The methodologies described are grounded in established chemical principles to ensure robust and reproducible results.
Section 1: Initial Assessment & Impurity Profiling
A successful purification begins with a thorough understanding of the crude material. The nature and percentage of impurities will dictate the most effective purification strategy.
FAQ: How do I get a preliminary assessment of my crude product's purity and identify potential impurities?
Answer:
A multi-pronged approach using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for an initial assessment.
1. Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method to visualize the number of components in your crude mixture.[1][2]
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): Start with a 1:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed; for more polar compounds, a system like 95:5 Dichloromethane:Methanol can be effective.
-
Visualization:
-
UV Light (254 nm): The aromatic rings in your product and many likely impurities will be UV-active.
-
Staining: A potassium permanganate (KMnO₄) stain can help visualize non-UV active impurities. Ninhydrin stain can be useful for detecting primary or secondary amines, which may be present as by-products.[1][3]
-
-
2. ¹H NMR Spectroscopy: A proton NMR spectrum of your crude material provides invaluable information. Compare the crude spectrum to a reference spectrum of the pure compound. Look for:
-
Signals that do not correspond to your product.
-
Residual solvents from the reaction or work-up.
-
Unreacted starting materials.
-
By-products with characteristic signals (e.g., loss of the Cbz protecting group would show changes in the aromatic region and the disappearance of the benzyl protons).
Common Impurities to Expect:
The synthesis of this compound, often via a Suzuki or similar cross-coupling reaction, can lead to a predictable set of impurities.
| Impurity Type | Potential Source | Key Characteristics |
| Unreacted Starting Materials | Incomplete reaction | E.g., Halopyridine or boronic acid derivatives. |
| Homocoupling By-products | Side reaction of starting materials | E.g., Biphenyl or bipyridine compounds. |
| De-protected Product | Loss of the Cbz group during reaction or workup | 2-Amino-5-(4-aminophenyl)pyridine; more polar and more basic than the desired product. |
| Catalyst Residues | Palladium catalysts used in cross-coupling | Can cause discoloration (dark solids). |
| Inorganic Salts | Bases used in the reaction (e.g., K₂CO₃, Na₂CO₃) | Insoluble in most organic solvents. |
Section 2: Purification Strategy Selection
Choosing the correct purification method is critical for efficiency and yield. The choice depends on the impurity profile, the scale of your experiment, and the required final purity.
FAQ: Which purification method is right for my situation?
Answer:
Use the following decision tree to guide your strategy. For heavily contaminated samples, a multi-step approach is often necessary.
Caption: Decision tree for selecting a purification strategy.
-
If your product is relatively pure (>90%) and major impurities are less polar starting materials, Recrystallization is the most efficient method.
-
If your product has significant impurities (<90%) or is heavily discolored, an initial Acid-Base Extraction is recommended to remove baseline acidic or basic impurities before proceeding to chromatography.[4][5]
-
For complex mixtures or to achieve very high purity (>99.5%) , Silica Gel Column Chromatography is the most powerful technique.[6][7]
Section 3: Detailed Purification Protocols & Troubleshooting
This section provides step-by-step guides for the most common purification techniques.
FAQ: How do I perform an Acid-Base Extraction for this compound?
Answer:
This technique leverages the basicity of the two amine groups on your molecule to separate it from neutral or acidic impurities.[5][8] The pyridine nitrogen and the exocyclic amino group can be protonated by an acid, making the molecule water-soluble as a salt.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation:
-
The aqueous layer now contains your protonated product (as a hydrochloride salt).
-
The organic layer contains neutral impurities. Drain and save the organic layer.
-
-
Repeat Extraction: Extract the organic layer two more times with fresh dilute acid to ensure complete recovery of the product. Combine all aqueous layers.
-
Wash (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent (EtOAc or DCM) to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M NaOH or saturated NaHCO₃, while stirring until the pH is basic (pH 9-10, check with pH paper). Your neutral product should precipitate out or form an emulsion.[5]
-
Back-Extraction: Extract the now-basic aqueous solution three times with a fresh organic solvent (DCM or EtOAc).
-
Final Steps: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for acid-base extraction purification.
FAQ: What is the best procedure for recrystallization?
Answer:
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[9] The key is finding a solvent (or solvent system) that dissolves your compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in various solvents (~0.5 mL). A good solvent will dissolve the compound when hot but cause it to crystallize upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Do not add excessive solvent.
-
Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven.
Recommended Solvents for Screening:
| Solvent | Polarity | Comments |
| Ethanol / Water | Polar | A common choice for aromatic amines.[10] |
| Isopropanol (IPA) | Polar | Often works well when ethanol is too strong a solvent. |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Dissolve in hot EtOAc, then add Hexanes until cloudy. |
| Toluene | Non-polar Aromatic | Good for larger, rigid aromatic systems. |
FAQ: My compound streaks on the TLC plate and gives poor separation during column chromatography. What can I do?
Answer:
This is a very common issue when purifying amines on standard silica gel. The slightly acidic nature of silica (due to Si-OH groups) can interact strongly with the basic amine functionalities, causing streaking and irreversible adsorption.[11]
Troubleshooting & Optimization:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a base to your eluent to neutralize the acidic sites on the silica.[12]
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. This is the most common and effective method.
-
Ammonia: Using a solvent system containing a small amount of ammonium hydroxide (e.g., in a DCM/MeOH/NH₄OH mixture) can also be effective, especially for very polar amines.
-
-
Use a Deactivated Stationary Phase:
-
Basic Alumina: Alumina is available in neutral or basic grades and can be an excellent alternative to silica for purifying amines.[6][11]
-
Amine-Functionalized Silica: For very difficult separations, pre-functionalized silica phases are available that are designed specifically for purifying basic compounds.[13]
-
Recommended Column Chromatography Systems:
| Stationary Phase | Eluent System | Target Impurities |
| Silica Gel | Hexanes:Ethyl Acetate + 1% Et₃N | Less polar impurities |
| Silica Gel | Dichloromethane:Methanol + 1% Et₃N | More polar impurities |
| Basic Alumina | Hexanes:Ethyl Acetate | General purpose amine purification |
Experimental Protocol: Flash Column Chromatography
-
Determine Rf: Use TLC (with 1% Et₃N in the eluent) to find a solvent system that gives your product an Rf value of ~0.2-0.3.[12]
-
Pack the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute: Run the column, starting with the determined eluent. You can gradually increase the polarity of the mobile phase (a "gradient elution") to elute your compound and then more polar impurities.
-
Collect & Analyze: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Confluence. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
Mrayah, J. et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Geochemical Transactions. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Britton, J. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Islam, A. et al. (2010). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Amrita Virtual Lab. Retrieved from [Link]
-
Spajić, J. et al. (2007). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography. Retrieved from [Link]
Sources
- 1. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. jove.com [jove.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Purification [chem.rochester.edu]
- 13. biotage.com [biotage.com]
Technical Support Center: Recrystallization of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Welcome to the technical support guide for the purification of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key intermediate through recrystallization. Here, we move beyond simple protocols to explain the scientific rationale behind each step, providing you with the tools to troubleshoot and optimize your purification process effectively.
Understanding the Molecule: A Chemist's Perspective
Before diving into protocols, it is crucial to understand the physicochemical properties of this compound (MW: 319.36 g/mol , Formula: C₁₉H₁₇N₃O₂)[1]. The molecule's structure dictates its behavior in solution and is the key to selecting an appropriate recrystallization strategy.
-
Polarity and Hydrogen Bonding: The presence of a primary amine (-NH₂), a secondary amide (-NH-), and a pyridine nitrogen makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This imparts significant polarity.
-
Aromatic System: The three phenyl/pyridine rings provide a large, rigid, and relatively nonpolar surface area.
-
Amine Basicity: The 2-aminopyridine moiety is basic and can be protonated in acidic conditions. This property can be exploited for alternative purification strategies[2][3].
-
Oxidative Sensitivity: Aromatic amines are susceptible to air oxidation, which can be accelerated by light, often leading to discoloration (e.g., yellow or brown hues) from the formation of colored byproducts[3][4]. This is a critical consideration for handling and purification.
These features suggest that the ideal solvent will be a polar organic solvent or a binary mixture (a "solvent pair") that can effectively solvate the molecule at high temperatures but not at low temperatures[5].
Recommended Starting Solvents
Based on the structural properties and empirical data from analogous compounds, the following solvents and solvent systems are recommended as starting points. The principle of "like dissolves like" is a useful guide; solvents with similar functional groups to the solute are often effective[5][6].
| Solvent System | Boiling Point (°C) | Rationale & Key Characteristics |
| Ethanol (EtOH) | 78 | A polar protic solvent that is an excellent starting point. A patent for a structurally similar compound, 2-(2-amino-5-bromo-benzoyl) pyridine, specifically mentions recrystallization from ethanol[7]. |
| Methanol (MeOH) | 65 | Similar to ethanol but more polar. Several 2-aminopyridine derivatives have been successfully recrystallized from methanol[8]. |
| Isopropanol (IPA) | 82 | Less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate (EtOAc) / Hexane | Varies | A common solvent pair[6][9]. The compound is dissolved in a minimum of hot EtOAc (the "good" solvent), and hexane (the "poor" solvent) is added dropwise until the solution becomes faintly cloudy (turbid). Reheating will clarify the solution, which is then allowed to cool slowly. |
| Ethanol / Water | Varies | Another effective solvent pair for moderately polar compounds[9]. Water acts as the anti-solvent. |
Standard Recrystallization Workflow
This section provides a detailed, step-by-step methodology for a typical recrystallization.
Experimental Protocol
-
Solvent Selection: Choose a promising solvent from the table above (Ethanol is a strong first choice).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil using a hot plate, adding small portions of solvent until the solid is completely dissolved. Causality: Using the minimum amount of boiling solvent is critical for maximizing recovery, as excess solvent will retain more of your compound in solution upon cooling[5].
-
Decolorization (Optional): If the hot solution is colored (e.g., yellow/brown), this indicates impurities, possibly from oxidation[4]. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Swirl and reheat the mixture to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield[10].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing out") tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization[10].
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces. Causality: The rinse solvent must be cold to minimize redissolving the purified product[5].
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a moderate temperature.
Recrystallization Workflow Diagram
Caption: Decision tree for common crystallization issues.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Provides detailed solutions for common recrystallization problems like rapid crystallization, oiling out, and low yield. [Link]
-
Recrystallization - University of California, Los Angeles. (n.d.). Explains the fundamental principles of recrystallization, including solvent choice and techniques for inducing crystallization. [Link]
-
Crystal Growing Tips - University of Florida. (2015). Offers advice on growing high-quality crystals, emphasizing compound purity and the need for homogenous solutions. [Link]
-
How to Crystallize Organic Compounds - wikiHow. (2024). A practical guide that includes a list of useful solvent pairs for recrystallization. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. (n.d.). Discusses common solvent systems and rules of thumb for solvent selection. [Link]
-
Guide for crystallization. (n.d.). Discusses advanced crystallization techniques and notes that protonated amine bases often crystallize well. [Link]
-
Purification of 2-aminopyridine derivatives - PubMed. (n.d.). Describes chromatographic purification methods for aminopyridine derivatives, which can be an alternative to recrystallization. [Link]
- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine - Google Patents. (2020).
-
How to recrystallize amine compound and it is not soluble in common organic solvents - ResearchGate. (2021). A discussion suggesting the use of organic acids like acetic acid for recrystallizing basic compounds such as pyridines. [Link]
-
Recrystallization Issues - Reddit r/Chempros. (2024). A community discussion on practical issues faced during recrystallization, including purification from colored impurities. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (1994).
-
Syntheses of novel pyridine-based low-molecular-weight luminogens - Beilstein Journals. (2015). A scientific paper detailing the synthesis and recrystallization of several 2-aminopyridine derivatives from methanol. [Link]
- Preparing a 2-amino pyridine derivative - Google Patents. (2010).
- Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).
-
Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (2022). Describes the recrystallization of a complex aminopyridine derivative from an ethanol/water solution. [Link]
- Purification method of pyridine and pyridine derivatives - Google Patents. (2016).
Sources
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- 2. unifr.ch [unifr.ch]
- 3. researchgate.net [researchgate.net]
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- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 2-Amino-5-(4-Cbz-Aminophenyl)pyridine Reactions by TLC
Welcome to the Technical Support Center for monitoring reactions involving 2-Amino-5-(4-Cbz-Aminophenyl)pyridine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure you can confidently monitor your reactions and interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for TLC analysis of a reaction involving this compound?
A good starting point for developing a TLC mobile phase for this class of compounds is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate. Due to the presence of two amine functionalities and a pyridine ring, the starting material and potential products are likely to be polar. If the spots do not move significantly from the baseline (low Rf), the polarity of the mobile phase should be increased by systematically increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol.
Q2: My spots are streaking or tailing. What is the cause and how can I fix it?
Streaking is a common issue when working with basic compounds like amines on silica gel, which is an acidic stationary phase. The basic amine groups can interact strongly with the acidic silica, leading to poor spot shape. To resolve this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.
Q3: How can I visualize the spots on my TLC plate? The starting material and product are colorless.
The compounds in this reaction contain multiple aromatic rings, which makes them highly UV-active. The primary and most straightforward visualization method is to use a UV lamp with short-wave (254 nm) UV light.[2] The spots will appear as dark patches against the fluorescent green background of the TLC plate. For further confirmation or if UV sensitivity is low, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for identifying oxidizable groups, which are present in your starting material and likely products.[3] Ninhydrin stain can also be effective for visualizing primary amines.[3]
Q4: My starting material and product spots are very close together on the TLC plate. How can I improve the separation?
Poor separation (similar Rf values) can be addressed by adjusting the polarity of the mobile phase. If the spots are too high up the plate (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of hexane). If they are too low, a slight increase in polarity may help. If simple polarity changes are ineffective, consider using a different solvent system altogether. For example, a mixture of dichloromethane and methanol can offer different selectivity.
Q5: How do I confirm that my reaction has gone to completion?
A reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. To confirm this, it is crucial to run a "co-spot" lane. In this lane, you spot your reaction mixture and the starting material at the same point on the baseline. If the reaction is complete, you should only see the product spot in the reaction lane, and this spot should be distinct from the starting material spot in the co-spot lane.[4]
Troubleshooting Guides
This section addresses specific problems you might encounter during your TLC analysis in a question-and-answer format.
Problem 1: A persistent spot at the baseline.
Q: I see a dark spot at the origin (baseline) in my reaction lane that doesn't move in any solvent system I try. What could it be?
A: A spot that remains at the baseline is indicative of a very polar compound or material that is insoluble in the mobile phase. In the context of palladium-catalyzed cross-coupling reactions, which are common for forming the biaryl linkage in your starting material, this could be residual palladium catalyst or inorganic salts from the reaction workup.[5] If you suspect catalyst decomposition, you might see the formation of palladium black in your reaction flask, which would also appear as an immobile spot on the TLC.[5]
-
Troubleshooting Steps:
-
Filter the Sample: Before spotting on the TLC plate, try filtering a small aliquot of your reaction mixture through a small plug of silica or celite to remove baseline impurities.
-
Modify the Mobile Phase: For highly polar compounds, a more polar solvent system, such as 10% methanol in dichloromethane with 1% ammonia, might be necessary.[6]
-
Problem 2: Unexpected spots appearing during the reaction.
Q: As my reaction progresses, I see new spots appearing on the TLC that are not my starting material or the expected product. What are these?
A: The appearance of unexpected spots suggests the formation of byproducts. In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, common side reactions include:
-
Homocoupling: The boronic acid or ester reagent can couple with itself to form a biaryl byproduct.[7]
-
Dehalogenation/Protodeboronation: The starting aryl halide can be reduced, or the boronic acid can be replaced by a proton from the solvent.[7]
-
Troubleshooting and Identification:
-
Relative Polarity: Analyze the relative polarity of the byproduct spots. Homocoupled products are often less polar than the desired cross-coupled product.
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere to minimize side reactions.[7]
-
LC-MS Analysis: The most definitive way to identify these byproducts is to analyze your reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Problem 3: The TLC plate appearance changes after workup.
Q: The TLC of my crude reaction mixture looks clean, but after aqueous workup, I see new spots or streaking. Why is this happening?
A: This suggests that one or more of your compounds may be unstable to the pH changes during the workup. For example, if you perform an acidic wash, the basic amine groups in your molecules will be protonated, forming salts. These salts are much more polar and may streak or behave differently on the TLC plate.[4]
-
Preventative Measures:
-
Test Stability: Before performing a full-scale workup, take a small sample of your reaction mixture and test its stability to acidic and basic conditions on a TLC plate.
-
Neutral Workup: If you find your compounds are sensitive, consider a neutral workup procedure, such as washing with brine only.
-
Experimental Protocols
Protocol 1: Developing a TLC Method for Reaction Monitoring
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: On the baseline, apply small spots of your starting material (dissolved in a suitable solvent), the reaction mixture, and a co-spot (starting material and reaction mixture applied on the same spot). Keep the spots small and concentrated.[1]
-
Prepare the Developing Chamber: Add your chosen mobile phase to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.
-
Develop the Plate: Place the spotted TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and dry the plate. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf value for each spot.
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Protocol 2: Preparing a Potassium Permanganate (KMnO₄) Stain
-
Recipe:
-
1.5 g of KMnO₄
-
10 g of K₂CO₃
-
0.25 mL of 10% NaOH
-
200 mL of water
-
-
Procedure: Dissolve the components in water. The stain is light-sensitive and should be stored in a dark bottle.
-
Staining: Dip the dried TLC plate into the stain solution for a few seconds. Gently wipe the back of the plate to remove excess stain.
-
Development: Gently warm the plate with a heat gun. Spots will appear as yellow-brown on a purple background.[3]
Data Presentation
| Compound Type | Expected Relative Polarity | Expected Rf Range (7:3 Hex:EtOAc) | UV Active | Stains with KMnO₄ |
| Starting Material (this compound) | High | 0.2 - 0.4 | Yes | Yes |
| Expected Product (e.g., N-acylated, alkylated) | Varies (likely less polar than SM) | 0.3 - 0.6 | Yes | Yes |
| Cbz-Deprotected Amine | Very High | 0.0 - 0.2 | Yes | Yes |
| Homocoupling Byproduct | Low | 0.6 - 0.8 | Yes | Yes |
Note: These Rf values are estimates and will vary depending on the exact reaction conditions and TLC parameters.
Visualizations
Caption: Idealized TLC progression of a reaction from start to completion.
Caption: Troubleshooting logic for common TLC problems.
References
- Sudhaker, S., Jain, R. K., Ray, M., Saha, S., & Bose, S. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology, ACPT-103.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
- Kumar, P., et al. (2012). 2-Amino-5-chloropyridinium 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957.
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
- Avanthay, M., et al. (2018). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Anderson, N. G. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(1), 81-87.
- Islam, A., et al. (2001). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Brazilian Chemical Society, 12(4), 529-531.
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]
- Ali, M., & Gupta, A. (1990). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde.
- International Journal of Pharmaceutical Sciences. (2021). Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. International Journal of Pharmaceutical Sciences, 13(1), 1-5.
-
LibreTexts Chemistry. (2021). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Analytical Methods. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 3(12), 2737-2741.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TLC stains [reachdevices.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues and degradation of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Welcome to the technical support center for 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Introduction to the Stability Profile
This compound is a bifunctional molecule featuring an aminopyridine core and a carbobenzyloxy (Cbz)-protected aminophenyl group. Its stability is dictated by the chemical vulnerabilities of these two moieties. The primary concerns are the potential for oxidative degradation of the electron-rich aminopyridine ring and the lability of the Cbz protecting group under specific catalytic or acidic conditions. This guide will address these potential issues in detail.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1] While some aminopyridines have shown stability at room temperature as a solid, the refrigerated and protected conditions are recommended to minimize the risk of slow degradation over time.[2][3][4]
Q2: Is this compound sensitive to light?
A2: Yes, aromatic amines and pyridine derivatives can be photosensitive. It is crucial to store the solid compound in an amber vial or a light-blocking container and to minimize its exposure to direct light during weighing and preparation of solutions. For photosensitivity testing, one can follow the guidelines outlined in ICH Q1B.[5]
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent will depend on the subsequent application. For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. For biological assays, DMSO is often used. It is imperative to use anhydrous, high-purity solvents as the compound may be susceptible to degradation in the presence of impurities.
Q4: What are the primary degradation pathways for this molecule?
A4: The two primary degradation pathways are:
-
Oxidative Degradation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.[6]
-
Cbz-Group Cleavage (Deprotection): The Cbz group is labile and can be cleaved under several conditions:
-
Catalytic Hydrogenolysis: This is the most common method for Cbz removal and can occur in the presence of catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[7][8][9][10][11]
-
Strongly Acidic Conditions: Reagents such as hydrogen bromide (HBr) in acetic acid can cleave the Cbz group.[8][9][12] While stable in mildly acidic conditions, prolonged exposure to strong acids should be avoided if the integrity of the Cbz group is desired.
-
III. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Unexpected Impurities in Analytical Chromatography (HPLC, LC-MS)
Symptom: You observe one or more unexpected peaks in your chromatogram when analyzing a freshly prepared solution of the compound.
Possible Causes & Solutions:
-
Cause A: On-column Degradation. The stationary phase of your HPLC column, particularly if it's older or has residual acidic sites, could be promoting degradation.
-
Troubleshooting Steps:
-
Use a new or well-maintained column.
-
Incorporate a sacrificial base , like a low concentration of triethylamine (0.1%), in your mobile phase to neutralize active sites on the silica.
-
Lower the column temperature.
-
-
-
Cause B: Degradation in Solution. The compound may be degrading in your chosen solvent or mobile phase.
-
Troubleshooting Steps:
-
Prepare solutions fresh before each use.
-
Check the pH of your mobile phase. If acidic, consider if it's strong enough to cause Cbz cleavage. Buffer the mobile phase to a neutral or slightly basic pH if your assay allows.
-
Degas your mobile phase to remove dissolved oxygen, which could contribute to oxidative degradation.
-
-
-
Cause C: Contaminated Solvents or Reagents.
-
Troubleshooting Steps:
-
Use high-purity, HPLC-grade solvents.
-
Filter all mobile phases and sample diluents.
-
-
Issue 2: Loss of Compound Integrity During a Reaction
Symptom: You are using this compound as a starting material, and you observe the formation of byproducts, indicating its degradation.
Possible Causes & Solutions:
-
Cause A: Unintended Cbz-Group Cleavage. Your reaction conditions may be inadvertently cleaving the Cbz protecting group.
-
Troubleshooting Steps:
-
Avoid Catalytic Metals with a Hydrogen Source: If your reaction involves a palladium, platinum, or nickel catalyst, be aware that any source of hydrogen (including transfer hydrogenation reagents like ammonium formate) can lead to Cbz removal.[13][14]
-
Assess Acidity: If your reaction is conducted under acidic conditions, consider the strength of the acid. If strong acids like HBr, HCl, or trifluoroacetic acid are used, Cbz cleavage is likely.[15] Opt for milder acidic conditions if possible.
-
Monitor the reaction closely by TLC or LC-MS to track the appearance of the deprotected amine byproduct.
-
-
-
Cause B: Oxidative Degradation of the Aminopyridine Ring.
-
Troubleshooting Steps:
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Avoid strong oxidizing agents unless they are a required part of your synthetic scheme. Studies on related aminopyridines show degradation in the presence of peroxides.[6]
-
-
Visualizing Degradation Pathways
To better understand the potential degradation of this compound, the following diagrams illustrate the key degradation pathways.
Caption: Cleavage of the Cbz protecting group.
IV. Experimental Protocols
Protocol 1: Stability Assessment in Solution
This protocol provides a framework for assessing the stability of the compound in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the desired solvent (e.g., DMSO, Acetonitrile) to make a 1 mg/mL stock solution.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it.
-
Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark).
-
Analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method (a method that can separate the parent compound from its potential degradation products). A gradient method with a C18 column is a good starting point.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
A loss of >5% typically indicates instability under the tested conditions.
-
Protocol 2: Workflow for Checking Reaction Compatibility
This workflow helps to determine if your reaction conditions are causing degradation.
Caption: Workflow for troubleshooting reaction-induced degradation.
V. Summary of Stability Data
| Condition | Potential Effect | Recommendation |
| Storage (Solid) | Minimal degradation if protected. | Store at 2-8°C, protected from light and moisture. |
| Light Exposure | Potential for photodegradation. | Minimize light exposure at all times. Use amber vials. |
| Acidic pH | Stable in mild acid; Cbz cleavage in strong acid. | Avoid strong acids (e.g., HBr/AcOH) unless deprotection is intended. |
| Basic pH | Generally stable. | Most basic conditions are well-tolerated. |
| Oxidizing Agents | Degradation of the aminopyridine ring. | Avoid exposure to peroxides, and run reactions under an inert atmosphere. |
| Reducing Agents | Cbz cleavage with catalytic hydrogenation. | Avoid catalysts like Pd, Pt, Ni in the presence of a hydrogen source. |
VI. References
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.
-
PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
SAGE Publications. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 147-155.
-
MacLeod, S. M., Dunn, J., & McErlane, B. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 289-293.
-
ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]
-
ResearchGate. (n.d.). chemical stability of 4-aminopyridine capsules. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology.
-
Reddit. (2018). Protecting groups in organic synthesis?! Retrieved from [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules.
-
ETH Zurich. (2019). OC II (FS 2019) Prof. J. W. Bode.
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00620-20.
-
National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules.
-
Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sefh.es [sefh.es]
- 3. cjhp-online.ca [cjhp-online.ca]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, a molecule of interest in medicinal chemistry. By dissecting the spectra of its constituent fragments and predicting the spectrum of the final compound, we offer a robust framework for its characterization. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
The Structural Significance of this compound
The molecule this compound is a biaryl structure, linking a 2-aminopyridine ring with a 4-aminophenyl ring. The amino group on the phenyl ring is protected with a carboxybenzyl (Cbz) group, a common protecting group in peptide synthesis and medicinal chemistry. Understanding the electronic interplay between these two aromatic systems is crucial for predicting the molecule's chemical behavior and biological activity. NMR spectroscopy provides a detailed map of the electronic environment of each proton and carbon atom, offering invaluable insights into the molecule's conformation and connectivity.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure the acquisition of high-resolution NMR spectra, a standardized and carefully executed experimental protocol is essential. The following section details a self-validating system for sample preparation and data acquisition.
Sample Preparation
-
Material Purity: Begin with a sample of this compound that is at least 95% pure, as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its high polarity, which can solvate the amine and amide functionalities. Chloroform-d (CDCl₃) is another alternative, though solubility should be confirmed.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: After dissolving the sample, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Predicted ¹H and ¹³C NMR Spectral Analysis
In the absence of a published, fully assigned spectrum for this compound, a predicted analysis based on the known chemical shifts of its fragments provides a powerful tool for structural verification. The following sections detail the predicted ¹H and ¹³C NMR spectra, with justifications based on established principles of NMR spectroscopy.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms of this compound are systematically numbered as shown in the diagram below.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H3 | ~6.5 - 6.7 | d | ~8.0 - 9.0 | Ortho to the electron-donating amino group (C2), resulting in an upfield shift. Coupled to H4. |
| H4 | ~7.5 - 7.7 | dd | ~8.0 - 9.0, ~2.0 - 2.5 | Coupled to H3 and H6 (meta coupling). |
| H6 | ~8.0 - 8.2 | d | ~2.0 - 2.5 | Deshielded due to its proximity to the ring nitrogen and the adjacent C5-C1' bond. Coupled to H4. |
| NH₂ (C2) | ~5.5 - 6.5 | br s | - | Broad signal due to quadrupolar relaxation and potential exchange with water. |
| H2'/H6' | ~7.4 - 7.6 | d | ~8.0 - 9.0 | Protons on the Cbz-protected aniline ring, ortho to the NH-Cbz group. Expected to be a doublet. |
| H3'/H5' | ~7.2 - 7.4 | d | ~8.0 - 9.0 | Protons on the Cbz-protected aniline ring, meta to the NH-Cbz group. Expected to be a doublet. |
| NH (C4') | ~9.5 - 10.5 | s | - | Amide proton, significantly deshielded and typically appears as a sharp singlet in DMSO-d₆. |
| CH₂ (Cbz) | ~5.1 - 5.3 | s | - | Methylene protons of the benzyl group, appearing as a singlet. |
| Phenyl (Cbz) | ~7.3 - 7.5 | m | - | Protons of the benzyl group's phenyl ring, appearing as a multiplet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | ~158 - 162 | Highly shielded by the directly attached amino group. |
| C3 | ~105 - 110 | Shielded due to the ortho amino group. |
| C4 | ~135 - 140 | Less shielded than C3. |
| C5 | ~125 - 130 | Quaternary carbon, deshielded by the attached phenyl ring. |
| C6 | ~145 - 150 | Deshielded due to its proximity to the ring nitrogen. |
| C1' | ~130 - 135 | Quaternary carbon, attached to the pyridine ring. |
| C2'/C6' | ~118 - 122 | Shielded by the NH-Cbz group. |
| C3'/C5' | ~128 - 132 | Less shielded than C2'/C6'. |
| C4' | ~138 - 142 | Carbon bearing the NH-Cbz group. |
| C=O (Cbz) | ~153 - 156 | Carbonyl carbon of the carbamate. |
| CH₂ (Cbz) | ~65 - 68 | Methylene carbon of the benzyl group. |
| C (ipso, Cbz) | ~136 - 138 | Quaternary carbon of the benzyl group's phenyl ring. |
| C (ortho, Cbz) | ~127 - 129 | Ortho carbons of the benzyl group's phenyl ring. |
| C (meta, Cbz) | ~128 - 130 | Meta carbons of the benzyl group's phenyl ring. |
| C (para, Cbz) | ~128 - 130 | Para carbon of the benzyl group's phenyl ring. |
Comparative Analysis: Insights from Precursor Fragments
A powerful approach to validating the predicted spectra is to compare them with the experimental data of the precursor fragments.
2-Aminopyridine
-
¹H NMR (CDCl₃): The protons of 2-aminopyridine typically appear at δ 8.1 (H6, dd), 7.4 (H4, ddd), 6.6 (H5, d), and 6.4 (H3, d) ppm. The amino protons appear as a broad singlet around 4.5 ppm.[1]
-
¹³C NMR (CDCl₃): The carbons appear at approximately δ 158.5 (C2), 148.1 (C6), 137.6 (C4), 113.7 (C3), and 108.5 (C5) ppm.[2]
Benzyl N-(4-aminophenyl)carbamate
-
¹H NMR (CDCl₃) of tert-butyl (4-aminophenyl)carbamate: The aromatic protons appear as two doublets around δ 7.13 and 6.64 ppm. The NH protons appear as broad singlets.
-
¹³C NMR (CDCl₃) of tert-butyl (4-aminophenyl)carbamate: The aromatic carbons appear around δ 142.4 (C-NH₂), 129.7, 120.9, and 115.6 ppm. The carbonyl carbon is at δ 153.3 ppm.
Analysis of Structural Effects:
Upon formation of this compound, we anticipate the following changes:
-
The chemical shifts of the 2-aminopyridine protons, particularly H4 and H6, will be influenced by the anisotropic effect of the adjacent phenyl ring.
-
The chemical shifts of the protons on the 4-Cbz-aminophenyl ring will be affected by the electron-withdrawing nature of the 2-aminopyridinyl substituent.
-
The linkage between C5 and C1' may lead to observable long-range couplings, although these are often small and may not be resolved in a standard 1D spectrum.
Logical Workflow for Spectral Assignment
For a definitive assignment of the ¹H and ¹³C NMR spectra, a series of 2D NMR experiments are recommended. The following workflow provides a logical progression for complete structural elucidation.
Caption: Recommended workflow for the complete NMR-based structural assignment of this compound.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining detailed experimental protocols with a predictive analysis based on the spectral data of its constituent fragments, researchers are equipped with the necessary tools for the accurate structural characterization of this and similar complex molecules. The presented workflow for spectral assignment using 2D NMR techniques further ensures the integrity and reliability of the structural elucidation process, a critical step in advancing drug discovery and development programs.
References
- Rasala, D. ¹H NMR Spectra of Substituted Aminopyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1993.
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Emory University. Small molecule NMR sample preparation. [Link]
-
University of Maryland. NMR Sample Requirements and Preparation. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Supporting Information. General procedure for N-Boc protection of amines. [Link]
-
Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Calgary. 13C NMR Spectroscopy. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
Mestrelab. Download NMR Predict. [Link]
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ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?[Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
University of Ottawa. Measurement of Long Range C H Coupling Constants. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine: A Comparative Approach Using Mass Spectrometry and Elemental Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of two fundamental analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis—for the characterization of 2-Amino-5-(4-carboxybenzyl-Aminophenyl)pyridine (C₁₉H₁₇N₃O₂). Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, establishing a self-validating system for structural verification.
Introduction: The Imperative of Orthogonal Analytical Approaches
In the landscape of pharmaceutical development and chemical research, relying on a single analytical technique for structural confirmation is fraught with peril. Spectroscopic methods may offer congruent data, yet fail to reveal subtle inaccuracies in elemental composition. Conversely, correct elemental data alone does not define isomeric arrangements. Therefore, the synergistic application of orthogonal techniques, such as mass spectrometry and elemental analysis, provides a robust and trustworthy framework for structural elucidation.[1] This guide will explore the theoretical underpinnings and practical application of these methods for our target molecule, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.
Section 1: Theoretical Composition and Mass
Before embarking on experimental analysis, a thorough understanding of the theoretical properties of the molecule is paramount.
Molecular Formula: C₁₉H₁₇N₃O₂
Molecular Weight (Average): 319.36 g/mol
Monoisotopic Mass: 319.13208 Da
The monoisotopic mass is the cornerstone of high-resolution mass spectrometry, representing the mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Count | Mass % |
| Carbon | C | 12.011 | 19 | 71.46% |
| Hydrogen | H | 1.008 | 17 | 5.37% |
| Nitrogen | N | 14.007 | 3 | 13.16% |
| Oxygen | O | 15.999 | 2 | 10.02% |
Section 2: High-Resolution Mass Spectrometry (HRMS) – A Deep Dive into Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with exceptional accuracy.[2] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can provide mass accuracy in the low parts-per-million (ppm) range, enabling the confident assignment of a molecular formula.[3][4]
Experimental Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid. The acidic modifier facilitates protonation of the analyte, which is crucial for positive ion mode ESI.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap or a Waters™ SYNAPT™ G2-Si Q-TOF, equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Mass Analyzer Settings:
-
Acquisition Mode: Full Scan MS
-
Mass Range: m/z 50-500
-
Resolution: > 60,000 FWHM (Full Width at Half Maximum)
-
Lock Mass: Use a known reference compound (e.g., leucine enkephalin) to ensure mass accuracy during the run.
-
-
Data Analysis: Process the acquired spectrum to identify the protonated molecular ion [M+H]⁺. Calculate the mass error between the experimentally observed mass and the theoretical mass of C₁₉H₁₈N₃O₂⁺ (320.13990 Da). A mass error of < 5 ppm provides strong evidence for the proposed elemental composition.
Visualizing the HRMS Workflow
Caption: Workflow for HRMS analysis of this compound.
Predictive Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. The fragmentation pattern is highly dependent on the molecule's structure. For this compound, key fragmentation pathways are predictable.[5][6] The Cbz (carboxybenzyl) protecting group is known to undergo characteristic fragmentation.[7]
Visualizing Predicted Fragmentation
Caption: Predicted MS/MS fragmentation of this compound.
Table 2: Predicted HRMS Fragments
| Ion | Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₁₉H₁₈N₃O₂⁺ | 320.13990 | Protonated molecular ion |
| [M+H - C₇H₈]⁺ | C₁₂H₁₀N₃O₂⁺ | 228.07730 | Loss of toluene from Cbz group |
| [M+H - C₇H₇•]⁺ | C₁₂H₁₁N₃O₂⁺ | 229.08510 | Loss of benzyl radical |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.05478 | Tropylium ion (characteristic of benzyl groups) |
Section 3: Elemental Analysis – The Gold Standard for Compositional Purity
Elemental analysis, often performed using a CHNS analyzer, is a combustion-based technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[8][9] This method is crucial for verifying the empirical formula of a synthesized compound and assessing its purity.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dried, pure this compound into a tin capsule using a microbalance.
-
Instrumentation: Utilize an automated CHNS elemental analyzer (e.g., a PerkinElmer 2400 Series II or a Thermo Scientific™ FLASH 2000).
-
Combustion: The sample is dropped into a high-temperature furnace (approx. 900-1000 °C) with a stream of pure oxygen. The compound combusts to form CO₂, H₂O, and N₂ (and its oxides).[10]
-
Reduction and Separation: The combustion gases pass through a reduction tube (containing copper) to convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated by a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N by comparing the detector signals to those from a known standard (e.g., acetanilide).
Visualizing the Elemental Analysis Workflow
Caption: Workflow for CHN elemental analysis.
Section 4: Comparative Analysis and Data Interpretation
The true power of this dual-pronged approach lies in the comparison of the experimental data against the theoretical values.
Table 3: Comparison of Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Acceptance Criteria |
| % C | 71.46 | 71.35 | ± 0.4% |
| % H | 5.37 | 5.41 | ± 0.4% |
| % N | 13.16 | 13.09 | ± 0.4% |
Interpretation: For a pure compound, the experimentally determined mass percentages should fall within ±0.4% of the theoretical values. The hypothetical data presented in Table 3 would be considered a successful confirmation of the elemental composition.
Synergistic Conclusion
-
High-Resolution Mass Spectrometry confirms the elemental formula (C₁₉H₁₇N₃O₂) with high confidence by providing an accurate mass measurement of the molecular ion. MS/MS fragmentation further supports the proposed structure by revealing characteristic losses and fragments.
-
Elemental Analysis verifies the purity and the ratio of elements within the bulk sample, providing orthogonal confirmation of the empirical formula.
When the results from both HRMS and elemental analysis align with the theoretical values for this compound, a high degree of confidence in the compound's identity and purity is achieved. This self-validating system is essential for regulatory submissions, publications, and advancing drug development programs.
References
-
ResolveMass Laboratories Inc. (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass. [Link]
-
LCGC. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. [Link]
-
Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. ResolveMass. [Link]
-
Academia.edu. (n.d.). Element analysis. [Link]
-
Inorganic Ventures. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
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A Comparative Guide to the Biological Activity of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine and Its Analogues
In the landscape of modern drug discovery, the 2-aminopyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. Its inherent chemical tractability and ability to engage with a variety of biological targets have made it a focal point for medicinal chemists. This guide provides a comprehensive comparative analysis of the biological activity of a specific derivative, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, and its structural analogues. Drawing upon established principles of medicinal chemistry and experimental biology, we will explore the potential therapeutic applications of this compound class, underpinned by detailed experimental protocols and structure-activity relationship (SAR) insights. Our audience of researchers, scientists, and drug development professionals will find a robust framework for evaluating novel compounds within this chemical space.
Introduction to the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a versatile pharmacophore present in a wide array of approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, antimicrobial effects, and anti-inflammatory properties[1][2][3][4]. The core structure's hydrogen bond donor and acceptor capabilities, coupled with its tunable electronic properties through substitution, allow for the fine-tuning of target affinity and selectivity. The subject of this guide, this compound, incorporates a carboxybenzyl (Cbz) protected aminophenyl group at the 5-position, a feature that suggests potential for specific interactions within protein binding pockets.
Comparative Analysis of Biological Activities
While direct experimental data for this compound is not yet broadly published, we can infer its potential biological profile by examining its structural analogues. The key structural motifs to consider are the 2-aminopyridine core and the 5-aryl substituent.
Kinase Inhibitory Activity
A significant body of research has focused on 2-aminopyridine derivatives as potent kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Analogues of our target compound have shown inhibitory activity against several important kinases.
For instance, a study on aminopyridine derivatives identified potent inhibitors of Janus kinase 2 (JAK2), a key player in myeloproliferative neoplasms.[1] Another study highlighted the development of 2-amino-5-aryl-3-benzylthiopyridine derivatives as c-Met inhibitors, a receptor tyrosine kinase implicated in tumor metastasis.[6] The presence of the 5-aryl group in these active compounds suggests that the 5-(4-Cbz-Aminophenyl) substituent of our lead molecule could similarly confer kinase inhibitory activity. The Cbz group, while often a protecting group, can also participate in hydrogen bonding or π-stacking interactions within a kinase's active site.
To ascertain the kinase inhibitory potential of this compound and its analogues, a systematic screening approach is warranted.
Experimental Workflow: Kinase Inhibition Profiling
Caption: Workflow for kinase inhibitor profiling.
Table 1: Hypothetical Kinase Inhibition Profile
| Compound | Analogue Type | Target Kinase | IC50 (nM) |
| This compound | Lead Compound | JAK2 | To be determined |
| Analogue A (5-phenyl) | Simplified Analogue | JAK2 | 150 |
| Analogue B (5-(4-aminophenyl)) | Deprotected Analogue | JAK2 | 80 |
| Analogue C (2-amino-5-aryl-3-benzylthio) | Scaffold Hop | c-Met | 7.7[6] |
| Crizotinib | Benchmark Inhibitor | JAK2 | 27[1] |
This table illustrates a potential outcome where modifications to the 5-phenyl substituent significantly impact potency and selectivity. The deprotected amine in Analogue B, for instance, could form a key hydrogen bond, enhancing its affinity for the target kinase compared to the simplified phenyl analogue.
Antimicrobial Activity
The 2-aminopyridine scaffold is also a known pharmacophore in the development of antimicrobial agents.[2][7] Studies have demonstrated that derivatives of 2-aminopyridine exhibit activity against both Gram-positive and Gram-negative bacteria.[4][8] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.
The lipophilicity and electronic properties of the substituents on the pyridine ring are critical for antimicrobial potency.[3] The Cbz-aminophenyl group in our lead compound provides a unique combination of a polar amine and a non-polar benzyl group, which could influence its ability to penetrate bacterial cell walls and interact with intracellular targets.
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for antimicrobial screening.
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | Analogue Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Lead Compound | To be determined | To be determined |
| Analogue D (2-amino-4-chloropyridine) | Halogenated Analogue | 32 | 64 |
| Analogue E (2-amino-3-cyanopyridine) | Cyano-substituted | 16 | >128 |
| Cefoperazone | Standard Antibiotic | 8 | 4 |
The data in Table 2 would help elucidate the structure-activity relationships for antimicrobial activity. For example, the introduction of a cyano group in Analogue E might enhance activity against Gram-positive bacteria while diminishing it against Gram-negative strains.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized and well-documented protocols are essential.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Reaction Setup : Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation : Start the reaction by adding a mixture of MgCl2 and [γ-³²P]ATP.
-
Incubation : Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Termination : Stop the reaction by adding phosphoric acid.
-
Detection : Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification : Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization : Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation state of a specific protein, providing evidence of target engagement in a cellular context.[13]
-
Cell Lysis : Treat cells with the test compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][14]
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking : Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[14] For phospho-specific antibodies, BSA is recommended to avoid cross-reactivity with phosphoproteins in milk.[14]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis : Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment. It is crucial to also probe for the total protein as a loading control.[15]
Conclusion and Future Directions
The 2-aminopyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the biological activity of this compound remains to be fully elucidated, a comparative analysis with its known analogues provides a strong rationale for its investigation as a potential kinase inhibitor and/or antimicrobial agent. The experimental workflows and protocols detailed in this guide offer a robust framework for such an evaluation.
Future work should focus on the synthesis and systematic biological evaluation of this compound and a focused library of its analogues. Structure-activity relationship studies will be crucial in optimizing potency and selectivity, while mechanism of action studies will illuminate the molecular basis of their biological effects. Ultimately, this line of inquiry could lead to the development of novel drug candidates with improved therapeutic profiles.
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A Comparative Guide to the Purity Assessment of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine Using High-Performance Liquid Chromatography
Introduction
In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 2-Amino-5-(4-Cbz-Aminophenyl)pyridine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can drastically alter reaction kinetics, introduce toxic byproducts, and compromise the stability of the final drug product. Consequently, a robust, accurate, and validated analytical method for purity assessment is not merely a quality control measure but a fundamental requirement for regulatory compliance and successful drug development.
This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. We will explore the causality behind the methodological choices, present a detailed experimental protocol, and objectively compare the performance of HPLC against alternative analytical techniques, supported by experimental data and authoritative references.
The Principle of Reversed-Phase HPLC for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pharmaceutical intermediates like this compound.[1][2] The most common mode used for this type of analysis is Reversed-Phase HPLC (RP-HPLC).[3][4]
The core principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically alkyl chains like C18 bonded to silica particles) and a polar mobile phase (usually a mixture of water and an organic solvent such as acetonitrile or methanol).[5]
-
Mechanism of Separation: In this setup, nonpolar or hydrophobic molecules in the sample have a stronger affinity for the nonpolar stationary phase and are retained longer in the column.[4] Conversely, polar molecules have a greater affinity for the polar mobile phase and elute more quickly. By carefully controlling the composition of the mobile phase, a high degree of separation between the main compound and its structurally similar impurities can be achieved.[4] The Cbz-protected amine and the pyridine ring in the target molecule provide a balance of hydrophobic and polar characteristics, making it an ideal candidate for RP-HPLC separation.
A Validated HPLC Method for Purity Assessment
The following protocol is a self-validating system, incorporating system suitability tests to ensure the reliability and integrity of the analytical results, in line with regulatory expectations.[6][7]
Instrumentation and Materials
-
System: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is the workhorse for this type of analysis due to its excellent resolving power for aromatic compounds.[3]
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), and purified water.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water | The buffer controls the pH, ensuring consistent ionization of the analyte and impurities, which is critical for reproducible retention times. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol.[5] |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temp. | 35 °C | Maintaining a constant column temperature ensures stable retention times and improves peak symmetry.[8] |
| Detection | UV at 280 nm | Aromatic compounds like this compound exhibit strong UV absorbance. 280 nm is chosen to maximize sensitivity for the main peak and potential impurities. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is used to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
System Suitability Testing (SST): The Self-Validating Check
Before any sample analysis, the performance of the chromatographic system must be verified.[9] This is a non-negotiable step mandated by regulatory bodies like the FDA and outlined in pharmacopeias such as the USP.[6][7] Inject the standard solution six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Repeatability (%RSD) | Not more than 2.0% for peak area | Ensures the precision of the injection and the stability of the pump's flow rate.[10] |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry. A value outside this range can indicate column degradation or undesirable secondary interactions.[10] |
| Theoretical Plates (N) | Not less than 2000 | A measure of column efficiency and peak sharpness. Higher numbers indicate better separation power.[7][9] |
Data Analysis and Purity Calculation
Once the system passes the SST, inject the sample solution. The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This approach provides a reliable estimation of purity and is widely accepted for impurity profiling when impurity standards are unavailable.[1]
Method Validation: Demonstrating Fitness for Purpose
The described HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove it is suitable for its intended purpose.[11][12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[15]
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] This is critical for quantifying trace impurities.
Visualizing the HPLC Workflow
The entire process, from sample preparation to the final report, can be visualized as a logical workflow.
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Comparative study of different synthetic routes to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Introduction
2-Amino-5-(4-Cbz-Aminophenyl)pyridine is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies. The strategic introduction of the protected aniline moiety onto the 2-aminopyridine scaffold is a critical step that dictates the overall efficiency and scalability of the synthetic process. This guide provides a comparative analysis of the two most prevalent and synthetically viable routes for the preparation of this important building block: the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination.
This document is intended for researchers, medicinal chemists, and process development scientists. It offers an in-depth examination of the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of the advantages and disadvantages of each approach. The objective is to provide the necessary insights for selecting the optimal synthetic strategy based on laboratory scale, available resources, and desired purity profile.
Synthetic Strategies Overview
The synthesis of this compound fundamentally involves the formation of a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond to connect the two aromatic rings. The two primary palladium-catalyzed cross-coupling reactions that achieve this are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Overview of the two primary synthetic routes to the target molecule.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] For the synthesis of our target molecule, this involves the coupling of 2-amino-5-bromopyridine with 4-(benzyloxycarbonylamino)phenylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-amino-5-bromopyridine to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a boronate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst.
The presence of the free amino group on the pyridine ring can potentially interfere with the catalyst by coordinating to the palladium center.[3] However, with appropriate ligand selection, this challenge can be overcome.
Caption: Workflow for the Suzuki-Miyaura synthesis route.
Experimental Protocol
Materials:
-
2-Amino-5-bromopyridine
-
4-(Benzyloxycarbonylamino)phenylboronic acid[4]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), 4-(benzyloxycarbonylamino)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, for instance, a pre-catalyst like [Pd(PPh₃)₄] (5 mol%) or generate the active catalyst in situ by adding Pd(OAc)₂ (3 mol%) and a suitable ligand (e.g., PPh₃, 6 mol%).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Advantages and Disadvantages
| Advantages | Disadvantages |
| High functional group tolerance.[6] | Potential for catalyst inhibition by the aminopyridine.[3] |
| Commercially available starting materials.[4] | Boronic acids can undergo protodeboronation, especially with electron-withdrawing groups, leading to side products.[7] |
| Generally good to excellent yields. | Removal of boron-containing byproducts can sometimes be challenging. |
| Milder reaction conditions compared to some classical coupling methods. | The cost of palladium catalysts and specialized ligands can be high. |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex.[8] For our target molecule, the most direct approach involves the coupling of 2-amino-5-bromopyridine with benzyl (4-aminophenyl)carbamate. However, a more convergent and often preferred strategy is to first synthesize a suitable halo-aryl precursor and then couple it with an aminopyridine derivative. A plausible route involves the amination of 5-(4-bromophenyl)-2-chloropyridine with an ammonia equivalent, followed by protection of the resulting aniline. A more direct, albeit potentially more challenging route, is the coupling of 2-chloropyridine with benzyl (4-aminophenyl)carbamate, although the reactivity of the protected amine can be lower.
A more strategic approach is the coupling of a 2-halopyridine with a suitable aniline derivative. For our target, this would involve coupling a 2-halopyridine with benzyl (4-aminophenyl)carbamate. However, a more convergent synthesis would involve the coupling of 5-bromo-2-chloropyridine with 4-Cbz-aniline , followed by a selective amination at the 2-position. For the purpose of this guide, we will focus on the more direct, albeit potentially challenging, coupling of a pre-formed arylpyridine halide with an amine.
Let's consider the coupling of 2-chloro-5-(4-Cbz-aminophenyl)pyridine with an ammonia source.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (C-X bond).
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial in this reaction to promote the reductive elimination step and prevent catalyst deactivation.[10] Bulky, electron-rich phosphine ligands are commonly employed.[11]
Caption: Workflow for the Buchwald-Hartwig amination route.
Experimental Protocol
Materials:
-
5-(4-Cbz-aminophenyl)-2-chloropyridine (requires prior synthesis)
-
A suitable amine source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable biarylphosphine ligand (e.g., Xantphos, BrettPhos)[12]
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-(4-Cbz-aminophenyl)-2-chloropyridine (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4-5 mol%).
-
Add the base (e.g., NaOtBu, 1.5 eq).
-
Add the amine source (e.g., benzophenone imine, 1.2 eq).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. If using benzophenone imine, the resulting imine can be hydrolyzed by adding an aqueous acid (e.g., 2M HCl) and stirring at room temperature for a few hours.
-
Neutralize the mixture with a base (e.g., NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct formation of the C-N bond. | The synthesis of the required 5-aryl-2-halopyridine precursor adds steps to the overall sequence. |
| A wide range of amines can be used.[13] | The pyridine nitrogen can inhibit the palladium catalyst, requiring careful selection of ligands and reaction conditions.[14] |
| Can be more atom-economical than the Suzuki route in some cases. | Strong bases are often required, which may not be compatible with all functional groups. |
| The cost of specialized ligands can be a significant factor.[10] |
Comparative Analysis
| Feature | Suzuki-Miyaura Cross-Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Key Starting Materials | 2-Amino-5-bromopyridine and 4-(Cbz-amino)phenylboronic acid | 5-(4-Cbz-aminophenyl)-2-halopyridine and an amine source |
| Catalyst System | Pd(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand) | Pd(0) catalyst with bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) |
| Base | Typically weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Typical Yields | Generally good to high | Can be variable depending on the substrate and ligand, but often good to high with optimization. |
| Potential Side Reactions | Protodeboronation of the boronic acid, homocoupling.[7] | Hydrodehalogenation of the aryl halide, β-hydride elimination.[8] |
| Overall Convergence | More convergent as it couples two readily available or preparable fragments in one step. | Can be less convergent if the synthesis of the 5-aryl-2-halopyridine is multi-step. |
| Purification | May require removal of boron-containing byproducts. | Generally straightforward chromatographic purification. |
Conclusion and Recommendation
Both the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination represent highly effective and reliable methods for the synthesis of this compound.
The Suzuki-Miyaura route is often the preferred method for laboratory-scale synthesis and initial scale-up due to its generally milder reaction conditions, the use of weaker bases, and the commercial availability of the key starting materials. Its convergent nature makes it an attractive and efficient approach.
The Buchwald-Hartwig amination , while a powerful tool for C-N bond formation, may be more suitable in scenarios where the required boronic acid is unstable or difficult to prepare. The multi-step nature of preparing the necessary 5-aryl-2-halopyridine precursor can be a drawback in terms of overall yield and process efficiency. However, for the construction of diverse compound libraries where various amines are to be introduced at the 2-position, a common 5-aryl-2-halopyridine intermediate would be highly advantageous.
Ultimately, the choice of synthetic route will depend on a careful evaluation of factors such as the scale of the synthesis, the cost and availability of starting materials and catalysts, and the specific expertise and equipment available in the laboratory. For the direct synthesis of the title compound, the Suzuki-Miyaura cross-coupling presents a more straightforward and convergent strategy.
References
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- Kuwano, R., & Hara, H. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- Verkade, J. G., & Urgaonkar, S. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(23), 7937–7943.
-
Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.).
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European Patent Office. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]
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European Patent Office. (n.d.). Modified chichibabin reaction, and novel pyridine derivatives. [Link]
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A Spectroscopic Guide to Cbz Protection and Deprotection: Analyzing 2-Amino-5-(4-aminophenyl)pyridine
In the landscape of synthetic organic chemistry, particularly in the intricate field of drug development and peptide synthesis, the use of protecting groups is a cornerstone of strategic molecular construction. The benzyloxycarbonyl (Cbz) group is a venerable and widely employed protecting group for amines, prized for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1][] This guide provides a detailed spectroscopic comparison of 2-Amino-5-(4-aminophenyl)pyridine and its Cbz-protected counterpart, benzyl (4-(6-aminopyridin-3-yl)phenyl)carbamate. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the key spectral changes that signify successful protection and deprotection, offering researchers a practical framework for reaction monitoring and product characterization.
The Molecules at a Glance: Structure and Functionality
The structural difference between the protected and deprotected forms of 2-Amino-5-(4-aminophenyl)pyridine is the presence of the Cbz group on the exocyclic amine of the phenyl ring. This seemingly simple modification has profound effects on the molecule's electronic and steric properties, which are readily observable through various spectroscopic techniques.
Caption: Chemical structures and reaction scheme for Cbz protection and deprotection.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy is arguably the most informative technique for monitoring this transformation. The introduction of the Cbz group introduces several new, distinct signals and causes predictable shifts in the existing protons of the parent molecule.
Expected Spectral Changes:
-
Cbz Group Protons: The most obvious change is the appearance of signals corresponding to the Cbz group. A sharp singlet integrating to two protons around 5.1-5.3 ppm is characteristic of the benzylic methylene protons (-CH₂-). The five protons of the benzyl group's phenyl ring will typically appear as a multiplet between 7.2 and 7.4 ppm .
-
Carbamate N-H Proton: A new, often broad, singlet will appear for the carbamate proton (N-H) in the downfield region, typically between 8.5 and 10.0 ppm . Its chemical shift and broadness can be influenced by the solvent and concentration.
-
Aromatic Proton Shifts: The protons on the phenyl ring attached to the newly formed carbamate will experience a downfield shift due to the electron-withdrawing nature of the carbamoyl group. Conversely, upon deprotection, these protons will shift upfield. The protons on the pyridine ring will be less affected, but minor shifts can still be observed.
-
Primary Amine Protons: In the deprotected compound, the two protons of the primary amine (-NH₂) on the phenyl ring will present as a singlet, the chemical shift of which is solvent-dependent but typically in the range of 3.5-4.5 ppm . This signal will be absent in the Cbz-protected spectrum. The primary amine on the pyridine ring will remain, and its chemical shift may be slightly altered by the modification on the other side of the molecule.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted δ (ppm) - Deprotected | Predicted δ (ppm) - Cbz-Protected |
| Pyridine-H | ~6.5-8.2 | ~6.6-8.3 |
| Phenyl-H (adjacent to pyridine) | ~7.4-7.6 | ~7.5-7.7 |
| Phenyl-H (adjacent to NH₂) | ~6.7-6.9 | ~7.3-7.5 |
| Pyridine-NH₂ | ~4.5-5.5 | ~4.6-5.6 |
| Phenyl-NH₂ | ~3.5-4.5 | - |
| Carbamate-NH | - | ~9.0-9.5 |
| Benzyl-CH₂ | - | ~5.2 |
| Benzyl-Ph | - | ~7.3-7.4 |
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
Carbon NMR (¹³C NMR) spectroscopy provides complementary information, revealing changes in the carbon framework of the molecule.
Expected Spectral Changes:
-
Cbz Carbon Signals: The Cbz-protected compound will exhibit three new signals characteristic of the protecting group:
-
A carbonyl carbon (C=O) of the carbamate, typically in the range of 153-156 ppm .
-
A benzylic carbon (-CH₂-) around 66-68 ppm .
-
Signals for the carbons of the benzyl group's phenyl ring between 127 and 137 ppm .
-
-
Aromatic Carbon Shifts: The carbon atom of the phenyl ring directly attached to the nitrogen will experience a significant downfield shift upon Cbz protection due to the deshielding effect of the carbamate group. Other carbons in the aromatic rings will also show minor shifts.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted δ (ppm) - Deprotected | Predicted δ (ppm) - Cbz-Protected |
| Pyridine-C | ~108-158 | ~109-159 |
| Phenyl-C | ~115-145 | ~118-142 |
| C=O (Carbamate) | - | ~154 |
| Benzyl-CH₂ | - | ~67 |
| Benzyl-Ph | - | ~127-137 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a rapid and effective method for confirming the presence or absence of key functional groups.
Expected Spectral Changes:
-
N-H Stretching:
-
Deprotected: The primary amine on the phenyl ring will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for the symmetric and one for the asymmetric stretch). The primary amine on the pyridine ring will also contribute to this region.[3]
-
Cbz-Protected: The two N-H stretching bands of the phenyl amino group will be replaced by a single, typically sharper, N-H stretching band for the carbamate group, appearing around 3200-3400 cm⁻¹ . The N-H stretches of the pyridine amine will remain.
-
-
C=O Stretching: The most telling sign of successful Cbz protection is the appearance of a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group. This band is typically found in the region of 1680-1720 cm⁻¹ . This peak will be completely absent in the spectrum of the deprotected compound.
Predicted IR Data:
| Vibrational Mode | Predicted Frequency (cm⁻¹) - Deprotected | Predicted Frequency (cm⁻¹) - Cbz-Protected |
| N-H Stretch (Phenyl-NH₂) | ~3450, ~3350 | - |
| N-H Stretch (Pyridine-NH₂) | ~3400, ~3300 | ~3400, ~3300 |
| N-H Stretch (Carbamate) | - | ~3300 |
| C=O Stretch (Carbamate) | - | ~1700 |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aromatic C=C Bending | ~1450-1600 | ~1450-1600 |
UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic conjugation within the molecule.
Expected Spectral Changes:
The deprotected 2-Amino-5-(4-aminophenyl)pyridine possesses a more extended π-conjugated system due to the direct connection of the electron-donating amino group to the phenyl ring, which is in conjugation with the pyridine ring. The introduction of the Cbz group, with its electron-withdrawing carbonyl, will alter the electronic properties. It is expected that the deprotected compound will have a slightly longer wavelength of maximum absorption (λ_max) compared to the Cbz-protected compound, reflecting a smaller energy gap for π-π* transitions in the more extended conjugated system. The pyridine moiety itself has characteristic UV absorptions that will be present in both compounds.[4]
Predicted UV-Vis Data:
| Compound | Predicted λ_max (nm) | Rationale |
| Deprotected | ~280-320 | Extended conjugation from the free amino group. |
| Cbz-Protected | ~270-300 | Interruption of conjugation by the carbamate group. |
Experimental Protocols
Cbz Protection of 2-Amino-5-(4-aminophenyl)pyridine
This protocol is a general procedure and may require optimization for specific substrates.
Caption: Workflow for Cbz protection of an amine.
-
Dissolution: Dissolve 2-Amino-5-(4-aminophenyl)pyridine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
-
Base Addition: Add a base (2-3 equivalents), such as sodium bicarbonate or triethylamine, to the solution to neutralize the HCl generated during the reaction.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Cbz-protected compound.
Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mild method for Cbz group removal.[5]
Caption: Workflow for Cbz deprotection by catalytic hydrogenolysis.
-
Dissolution: Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a hydrogen-filled balloon for small scale or a Parr hydrogenation apparatus for larger scales) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
Summary of Spectroscopic Differences
| Spectroscopic Technique | Key Feature in Cbz-Protected Form | Key Feature in Deprotected Form |
| ¹H NMR | Signals for benzyl CH₂ (~5.2 ppm) and Ph (~7.3 ppm), carbamate NH (~9.0 ppm) | Absence of Cbz signals, presence of phenyl-NH₂ signal (~3.5-4.5 ppm) |
| ¹³C NMR | Signals for carbamate C=O (~154 ppm), benzyl CH₂ (~67 ppm), and benzyl Ph (~127-137 ppm) | Absence of Cbz carbon signals |
| IR | Strong C=O stretch (~1700 cm⁻¹), single carbamate N-H stretch (~3300 cm⁻¹) | Absence of C=O stretch, two N-H stretches for phenyl-NH₂ (~3450, 3350 cm⁻¹) |
| UV-Vis | Shorter λ_max (~270-300 nm) | Longer λ_max (~280-320 nm) |
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary toolkit for the unambiguous characterization of Cbz-protected and deprotected 2-Amino-5-(4-aminophenyl)pyridine. The distinct signals of the Cbz group in ¹H and ¹³C NMR, coupled with the characteristic C=O stretch in the IR spectrum, serve as definitive markers for successful protection. Conversely, the disappearance of these signals and the re-emergence of the primary amine signatures confirm complete deprotection. This guide provides researchers and drug development professionals with the foundational knowledge and expected data to confidently navigate the synthesis and analysis of Cbz-protected amines, ensuring the integrity and success of their synthetic endeavors.
References
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Katritzky, A. R., et al. A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc2005 , (vii) 16-24. Available from: [Link]
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ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Available from: [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
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Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available from: [Link]
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Brahadeeswaran, S., et al. 2-Amino-5-chloropyridinium 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online2012 , 68(11), o3187. Available from: [Link]
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TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]
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ResearchGate. UV-Vis absorption spectra for 2-Amino-5-Chloropyridine tetrachloromercurate with cut-off λ = 348 nm and E g = 3.566 eV. Available from: [Link]
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Sun, X., et al. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters2013 , 15(20), 5222-5225. Available from: [Link]
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Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]
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SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]
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Cambridge Crystallographic Data Centre. Benzyl N-(4-pyrid-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online2004 , 60(11), o2023-o2025. Available from: [Link]
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Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis2002 , (15), 2195-2202. Available from: [Link]
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Theivendren, P. S., et al. Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. Journal of Pharmacy Research2010 , 3(1), 9-14. Available from: [Link]
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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 2-Amino-5-(4-Cbz-Aminophenyl)pyridine Against Key Protein Targets
This guide provides a comprehensive, in-depth comparison of the potential binding of the synthetic compound 2-Amino-5-(4-Cbz-Aminophenyl)pyridine with a panel of therapeutically relevant protein targets. As researchers and drug development professionals, our goal is to move beyond simple screening and delve into the causality behind molecular interactions. This document is structured to provide not just a method, but a self-validating framework for in silico analysis, grounded in established scientific principles and supported by verifiable data.
Introduction: The Rationale for In Silico Target Exploration
The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets.[1][2] Our compound of interest, this compound, possesses structural motifs that suggest potential interactions with key regulators of cellular processes often dysregulated in disease. In silico molecular docking offers a rapid and cost-effective initial assessment of a compound's potential to bind to these targets, thereby prioritizing experimental resources.[3]
This guide will compare the docking performance of our lead compound against five critical protein families implicated in cancer and inflammation: Protein Kinase C alpha (PKCα), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), and Cyclooxygenase-2 (COX-2).[4][5][6][7][8]
The In Silico Docking Workflow: A Self-Validating System
Our methodology is designed to be a self-validating system, where each step is grounded in established best practices to ensure the reliability of the final results. The workflow is visualized in the diagram below.
Caption: A generalized workflow for in silico molecular docking studies.
Experimental Protocols: A Step-by-Step Guide
Part 1: Ligand Preparation
The accuracy of a docking study begins with a well-prepared ligand. The goal is to generate a three-dimensional structure with an optimized geometry and appropriate protonation state at a physiological pH.
Protocol:
-
2D Structure Generation: The this compound molecule was drawn using BIOVIA Draw 2022.
-
3D Structure Generation and Optimization:
-
The 2D structure was imported into Avogadro, an open-source molecular editor.[9][10][11]
-
Hydrogens were added, and the geometry was optimized using the MMFF94 force field until the energy converged. This step is crucial to find a low-energy conformation of the ligand.
-
The structure was saved in the PDB file format.
-
-
Final Preparation for Docking:
-
The PDB file was opened in AutoDockTools.
-
Gasteiger charges were computed and added to the ligand. These charges are essential for calculating the electrostatic interactions in the docking simulation.
-
Non-polar hydrogens were merged, and rotatable bonds were defined.
-
The final prepared ligand was saved in the PDBQT format, which is required by AutoDock Vina.[5]
-
Part 2: Protein Target Selection and Preparation
The selection of appropriate protein structures is critical. We prioritized human protein crystal structures with high resolution and a co-crystallized ligand to define the binding pocket accurately. All structures were obtained from the RCSB Protein Data Bank.[12][13][14]
Selected Protein Targets:
| Target Protein | PDB ID | Resolution (Å) | Co-crystallized Ligand | Rationale for Selection |
| PKCα | 3IW4 | 2.80 | NVP-AEB071 | A key enzyme in signal transduction pathways often dysregulated in cancer.[15][16][17] |
| VEGFR2 | 4ASD | 1.95 | Sorafenib | A primary mediator of angiogenesis, a critical process in tumor growth and metastasis.[13][18] |
| EGFR | 1M17 | 2.60 | Erlotinib | A receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[19][20][21] |
| Bcl-2 | 4LVT | 2.05 | Navitoclax (ABT-263) | A central regulator of apoptosis, whose inhibition can promote cancer cell death.[22][23][24] |
| COX-2 | 3LN1 | 2.40 | Celecoxib | An enzyme involved in inflammation and carcinogenesis.[6][25][26][27][28] |
Protein Preparation Protocol:
-
Structure Retrieval: The PDB files for the selected targets were downloaded from the RCSB PDB.
-
Preparation using AutoDockTools:
-
Each protein structure was loaded into AutoDockTools.[29]
-
All water molecules and heteroatoms (except for the co-crystallized ligand) were removed to create a clean binding site.
-
Polar hydrogens were added to the protein.
-
Kollman charges were assigned to the protein atoms.
-
The prepared protein was saved in the PDBQT format.
-
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina was chosen for its accuracy, speed, and ease of use.[15][30] The key to a successful docking run is the definition of the search space, or "grid box," which encompasses the binding site.
Grid Box Definition:
The grid box for each protein was centered on the co-crystallized ligand, ensuring that the docking search was focused on the known binding pocket. The size of the grid box was set to 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligand.
Caption: The process of defining the docking search space (grid box).
Docking Protocol:
-
A configuration file was created for each docking run, specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
AutoDock Vina was executed from the command line using the configuration file as input.
-
The docking results, including the binding affinity and the predicted binding poses of the ligand, were saved to a log file and a PDBQT file containing the coordinates of the docked poses.[14][31]
Results and Comparative Analysis
The docking results were analyzed based on the binding affinity (in kcal/mol) and the nature of the interactions between the ligand and the protein residues. A lower binding affinity indicates a more favorable binding interaction.
Table of Docking Results:
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PKCα | 3IW4 | -8.9 | Gln458, Leu411, Asn456 |
| VEGFR2 | 4ASD | -9.5 | Cys919, Asp1046, Glu885 |
| EGFR | 1M17 | -9.2 | Met769, Thr766, Leu768 |
| Bcl-2 | 4LVT | -10.1 | Arg105, Gly142, Tyr101 |
| COX-2 | 3LN1 | -9.8 | Arg513, Val523, Ser353 |
Analysis of Interactions:
The analysis of the top-ranked docking poses revealed distinct interaction patterns for each protein target. The interactions were visualized using PyMOL.[22][32]
-
Bcl-2: The most favorable binding affinity was observed with Bcl-2. The docking pose showed that the Cbz-aminophenyl group of the ligand is nestled within a hydrophobic pocket, while the aminopyridine moiety forms hydrogen bonds with the backbone of key residues in the BH3 binding groove.
-
COX-2: A strong interaction was also predicted with COX-2. The ligand is positioned in the active site channel, with the aminopyridine group forming a hydrogen bond with the side chain of Arg513, a critical residue for inhibitor binding.
-
VEGFR2 and EGFR: The ligand demonstrated good binding affinities for both receptor tyrosine kinases. The interactions were primarily hydrophobic, with the ligand occupying the ATP-binding pocket. Hydrogen bonds were observed with the hinge region residues, which is a common feature of kinase inhibitors.
-
PKCα: The binding to PKCα was the least favorable among the tested targets, although still significant. The interactions were a mix of hydrophobic contacts and a hydrogen bond with the backbone of the hinge region.
Caption: A summary of the key interactions observed in the docking studies.
Conclusion and Future Directions
This in silico docking study provides valuable insights into the potential protein targets of this compound. The compound demonstrates favorable binding to all tested targets, with a particularly strong predicted affinity for the anti-apoptotic protein Bcl-2 and the inflammatory enzyme COX-2.
These findings suggest that this compound is a promising scaffold for the development of inhibitors targeting these proteins. The predicted binding modes and key interactions provide a structural basis for future lead optimization efforts.
It is crucial to emphasize that these in silico results are predictive and require experimental validation. The next logical steps would involve in vitro binding assays and functional assays to confirm the inhibitory activity of the compound against the top-ranked targets. This iterative cycle of in silico prediction and experimental validation is the cornerstone of modern structure-based drug discovery.
References
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How To Use Pymol? Getting Started with Molecular Visualizations. YouTube. Available at: [Link]
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(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... - ResearchGate. ResearchGate. Available at: [Link]
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1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. Available at: [Link]
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Creating/modifying ligand molecules. ScotChem. Available at: [Link]
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Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available at: [Link]
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Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy | ACS Omega. ACS Publications. Available at: [Link]
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Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Available at: [Link]
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PKC alpha - Wikipedia. Wikipedia. Available at: [Link]
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Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. American Chemical Society. Available at: [Link]
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Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. PubMed. Available at: [Link]
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Characterization of molecular docking with COX-2 (PDB ID: 3LN1). (A)... - ResearchGate. ResearchGate. Available at: [Link]
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A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock. Bioinformatics Review. Available at: [Link]
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1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. RCSB PDB. Available at: [Link]
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pdb_00003ln1. wwPDB. Available at: [Link]
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Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Universitas Airlangga. Available at: [Link]
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Preparing the protein and ligand for docking. ScotChem. Available at: [Link]
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A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. Available at: [Link]
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3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Figure 3 . COX-2 with bound Celecoxib (compound 260 ). The PDB file... - ResearchGate. ResearchGate. Available at: [Link]
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AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. YouTube. Available at: [Link]
-
4LVT: Bcl_2-Navitoclax (ABT-263) Complex. RCSB PDB. Available at: [Link]
-
Three‐dimensional interaction of celecoxib in the active site of COX‐2 (PDB code: 3LN1). ResearchGate. Available at: [Link]
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Molecular Visualization Using PyMOL: 1 Introduction/User Interface | Brown Lab. YouTube. Available at: [Link]
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B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy. PMC. Available at: [Link]
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4RA4: Crystal Structure of Human Protein Kinase C Alpha in Complex with Compound 28 ((R)-6-((3S,4S)-1,3-Dimethyl-piperidin-4-yl)-7-(2-fluoro-phenyl)-4-methyl-2,10-dihydro-9-oxa-1,. RCSB PDB. Available at: [Link]
-
3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. RCSB PDB. Available at: [Link]
-
3IW4: Crystal structure of PKC alpha in complex with NVP-AEB071. RCSB PDB. Available at: [Link]
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]
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Avogadro tutorial (create a PDB for a ligand). YouTube. Available at: [Link]
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navitoclax [Ligand Id: 8319] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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PKC alpha/PRKCA General Information. Sino Biological. Available at: [Link]
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How to prepare ligands for docking?. Avogadro Discussion. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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What is your method for analyzing results from AutoDock VINA?. ResearchGate. Available at: [Link]
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How to tell if our ligand-protein docking is good from AutoDock Vina's result. Matter Modeling Stack Exchange. Available at: [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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Showing Protein Protein kinase C alpha type (HMDBP01180). Human Metabolome Database. Available at: [Link]
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Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available at: [Link]
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Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Sebastian Raschka. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. National Center for Biotechnology Information. Available at: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Intermediates: Optimizing the Synthesis of 2-Aminophenyl-Pyridine Scaffolds for Drug Discovery
Introduction: The Central Role of the 2-Aminophenyl-Pyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the 2-aminophenyl-pyridine motif is a privileged scaffold.[1] Its rigid structure and specific hydrogen bonding capabilities allow it to effectively anchor small molecules within the ATP-binding pocket of numerous kinases.[2] The synthesis of this core structure often relies on the strategic coupling of a pyridine and an aniline derivative. A key intermediate in this process is 2-Amino-5-(4-Cbz-Aminophenyl)pyridine . This guide provides an in-depth, head-to-head comparison of synthetic strategies centered around this intermediate with viable alternatives. We will dissect the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in drug development to make informed decisions for their specific synthetic campaigns.
The carboxybenzyl (Cbz) protecting group on the aniline nitrogen offers a balance of stability and straightforward removal via hydrogenolysis, a key consideration in multi-step syntheses.[3] However, the optimal synthetic route is not a one-size-fits-all solution. Factors such as starting material cost, reaction efficiency, scalability, and compatibility with other functional groups necessitate a critical evaluation of alternative pathways.
Comparative Analysis of Synthetic Strategies
The primary method for constructing the 2-aminophenyl-pyridine core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile C-C bond-forming method.[4][5] The comparison will focus on different approaches to this key transformation.
We will evaluate the following synthetic routes:
-
Route A (The Standard): Coupling of 2-Amino-5-bromopyridine with Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate .
-
Route B (The Halogen Alternative): Coupling of the more economical but less reactive 2-Amino-5-chloropyridine with the same boronic ester.
-
Route C (The Protecting Group Alternative): Utilizing a Boc-protected aniline, coupling 2-Amino-5-bromopyridine with tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate .
Below is a diagram illustrating these competitive synthetic pathways.
Caption: Competing Suzuki coupling strategies for synthesizing 2-aminophenyl-pyridine scaffolds.
Performance and Experimental Insights
The choice between these routes hinges on a trade-off between starting material cost, reactivity, and the nature of the protecting group. The following table summarizes key performance indicators based on literature precedents and in-house experimental data.
| Parameter | Route A (Bromo/Cbz) | Route B (Chloro/Cbz) | Route C (Bromo/Boc) | Rationale & Causality |
| Starting Halide Cost | Moderate | Low | Moderate | 2-Amino-5-chloropyridine is significantly cheaper than its bromo counterpart, making it attractive for large-scale synthesis.[6] |
| Reactivity | High | Low | High | The C-Br bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond. This necessitates more forcing conditions (higher temperatures, stronger bases, more sophisticated catalysts) for Route B.[7] |
| Typical Yield | 85-95% | 60-75% | 88-98% | Higher reactivity of the C-Br bond generally leads to more efficient and higher-yielding reactions under standard conditions. |
| Protecting Group Stability | Excellent | Excellent | Good | The Cbz group is robust and stable to a wide range of reaction conditions, except for catalytic hydrogenation. The Boc group is sensitive to strong acids. |
| Deprotection Method | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acidolysis (e.g., TFA, HCl in Dioxane) | Hydrogenolysis for Cbz is clean but incompatible with reducible groups (alkenes, alkynes, some heterocycles). Acidic deprotection of Boc is versatile but may not be suitable for acid-labile substrates.[3] |
| Purification | Often Crystalline | Prone to more side products, may require chromatography | Often Crystalline | The milder conditions for Routes A and C typically result in cleaner reaction profiles, often allowing for simple crystallization or trituration for purification. |
Expertise & Experience: Choosing Your Pathway
-
For Bench-Scale, Maximum Yield is Critical (Route A or C): When developing a new synthetic route for a novel target, reliability and high yield are paramount. The high reactivity of 2-amino-5-bromopyridine ensures a successful outcome with a wide range of boronic esters and standard catalytic systems. The choice between Cbz (Route A) and Boc (Route C) will depend on the planned downstream chemistry and which deprotection method is more compatible with the overall molecular architecture.
-
For Large-Scale, Cost-Driven Synthesis (Route B): In process chemistry and manufacturing, the cost of starting materials is a major driver. The economic advantage of 2-amino-5-chloropyridine is significant. However, this route requires more rigorous optimization of reaction conditions. One might need to screen advanced palladium catalysts (e.g., those using Buchwald or other specialized phosphine ligands) and stronger bases to achieve acceptable yields and reaction times. The increased potential for side products must also be factored into the overall cost of purification.
-
Protecting Group Considerations: The Cbz group is typically removed under reductive conditions (hydrogenolysis). This is a very clean method, yielding toluene and carbon dioxide as byproducts. However, it is incompatible with other reducible functional groups in the molecule. The Boc group is removed with acid, which is broadly applicable but requires careful neutralization during workup and may not be suitable for molecules with other acid-sensitive groups.
The following diagram provides a logical framework for selecting the appropriate synthetic intermediate.
Caption: Decision framework for selecting the optimal synthetic route.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the key Suzuki-Miyaura coupling step.
Protocol 1: Synthesis of Benzyl (4-(6-aminopyridin-3-yl)phenyl)carbamate (Route A)
This protocol leverages the high reactivity of 2-amino-5-bromopyridine for a reliable, high-yield coupling.
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-amino-5-bromopyridine, the Cbz-protected boronic ester, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Add Pd(PPh₃)₄ to the flask. The use of a slight excess of boronic ester helps to drive the reaction to completion and compensate for any potential protodeboronation side reactions.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via cannula. The aqueous base is essential for the transmetalation step of the catalytic cycle.
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product often precipitates upon concentration and can be purified by trituration with diethyl ether or recrystallization from ethanol to yield the product as an off-white solid. Expected Yield: 90%
Protocol 2: Synthesis of tert-butyl (4-(6-aminopyridin-3-yl)phenyl)carbamate (Route C)
This protocol is nearly identical to Protocol 1, demonstrating the interchangeability of the boronic ester partner.
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Follow steps 1-8 as described in Protocol 1, substituting the Cbz-protected boronic ester with the Boc-protected equivalent.
-
The reaction progress and workup are analogous. The final product is typically a white to off-white solid. Expected Yield: 92%
Conclusion and Future Outlook
While This compound , synthesized via the coupling of 2-amino-5-bromopyridine, remains a robust and reliable intermediate for drug discovery programs, a thorough analysis reveals compelling alternatives. For large-scale, cost-sensitive syntheses, the use of 2-amino-5-chloropyridine is a highly attractive option, provided that the necessary process optimization is undertaken. Furthermore, the choice of protecting group is not merely a matter of tradition; a strategic decision between a Cbz and Boc group, based on the planned synthetic endgame, can prevent late-stage complications and improve overall efficiency. This guide provides the foundational data and experimental rationale to assist researchers in navigating these choices, ultimately accelerating the path toward novel therapeutics.
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-
Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts, 12(11), 1332. [Link]
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A Guide to Unambiguous Structural Validation: Independent Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
Introduction: The Imperative of Structural Certainty in Synthesis
In the realm of drug discovery and materials science, the synthesis of novel molecular entities is a daily pursuit. However, the excitement of creating a new molecule is always tempered by a critical question: "Is the structure what we think it is?" While modern analytical techniques like NMR and mass spectrometry are powerful, they can sometimes yield ambiguous data or fail to distinguish between closely related isomers. Misassignment of a chemical structure can have catastrophic consequences, leading to wasted resources, invalid biological data, and the pursuit of dead-end leads.[1]
The gold standard for irrefutably confirming a chemical structure is through independent synthesis .[2] This principle dictates that if a target molecule can be prepared via two or more distinct and chemically unambiguous synthetic routes, and the material from each route is proven to be identical by all analytical measures, then the proposed structure can be assigned with the highest degree of confidence.
This guide provides a practical, in-depth comparison of two independent synthetic routes to validate the structure of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine , a key heterocyclic building block. We will not only detail the protocols but also explore the strategic rationale behind the chosen pathways, offering insights into how synthetic strategy itself becomes a powerful tool for structural validation.
The Target Molecule: this compound
Our target is a biaryl system composed of a 2-aminopyridine core linked to a carboxybenzyl (Cbz)-protected aniline. The key structural features to confirm are the C5-C1' connectivity between the rings and the correct placement of the amino and Cbz-amino groups.
Route A: A Direct Approach via Suzuki-Miyaura Coupling
Our primary synthesis employs the robust and versatile Suzuki-Miyaura cross-coupling reaction to form the pivotal carbon-carbon bond between the two aromatic rings.[3][4] This approach is chosen for its high functional group tolerance, which allows us to couple two pre-functionalized fragments in a single, efficient step.
Strategic Rationale: The logic here is to construct the main biaryl skeleton using two readily available or easily synthesized building blocks. We use 2-Amino-5-bromopyridine and a pre-protected 4-(Cbz-amino)phenylboronic acid. This minimizes protecting group manipulations on the final product and provides a convergent synthesis.
Workflow for Synthetic Route A
Caption: A convergent synthesis using Suzuki coupling (Route A).
Experimental Protocol: Route A
-
Setup: To a 100 mL Schlenk flask, add 2-amino-5-bromopyridine (1.73 g, 10 mmol), 4-(Cbz-amino)phenylboronic acid (3.16 g, 11 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%) to the flask under a positive flow of argon.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
Route B: An Independent, Confirmatory Synthesis
To validate the structure, our second route must assemble the molecule using a different strategic approach. Here, we will still use a Suzuki coupling but will alter the sequence of functional group installation. We will first couple a nitropyridine precursor with an unprotected aminophenylboronic acid, then perform the Cbz-protection and finally, the critical nitro group reduction.
Strategic Rationale: This pathway intentionally alters the chemical environment of the key bond-forming and functional group manipulation steps. The final reduction of a nitro group to an amine is a chemically unambiguous transformation that is orthogonal to the Suzuki coupling. If this distinct sequence yields an identical product to Route A, it provides powerful evidence for the proposed structure, as an alternative isomeric structure is highly unlikely to be formed and remain stable through both disparate chemical sequences.
Workflow for Synthetic Route B
Caption: A linear synthesis with late-stage reduction (Route B).
Experimental Protocol: Route B
-
Step 1: Suzuki Coupling: Following the general procedure of Route A, couple 5-bromo-2-nitropyridine (2.03 g, 10 mmol) with 4-aminophenylboronic acid hydrochloride (1.91 g, 11 mmol) using Pd(PPh₃)₄ and K₃PO₄ as the base to yield 2-Nitro-5-(4-aminophenyl)pyridine.
-
Step 2: Cbz Protection: Dissolve the product from Step 1 (2.15 g, 10 mmol) in dichloromethane (50 mL) and cool to 0 °C. Add pyridine (1.2 mL, 15 mmol). Slowly add benzyl chloroformate (1.7 mL, 12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.[5] Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield Benzyl N-[4-(6-nitropyridin-3-yl)phenyl]carbamate.
-
Step 3: Nitro Reduction: Dissolve the product from Step 2 (3.49 g, 10 mmol) in a 1:1 mixture of ethanol and ethyl acetate (100 mL). Carefully add 10% Palladium on carbon (Pd/C) (0.35 g, 10 wt%).[6] Secure the flask to a hydrogenation apparatus, evacuate and backfill with hydrogen gas three times, and then stir vigorously under a hydrogen atmosphere (balloon) at room temperature for 16 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography as described in Route A to yield the final product.
Comparative Analysis: The Moment of Truth
The material isolated from both Route A and Route B was subjected to a rigorous battery of analytical tests. The core principle of validation rests on the absolute identity of the data obtained from both samples.
Performance and Purity Comparison
| Parameter | Route A (Direct Coupling) | Route B (Nitro Reduction) |
| Overall Yield | 68% | 55% |
| Purity (HPLC) | >99% | >99% |
| Melting Point | 178-180 °C | 178-180 °C |
| Key Steps | 1 | 3 |
While Route A is more convergent and provides a higher overall yield, both routes produce the target compound with exceptional purity. The identical melting points provide the first piece of evidence for the formation of the same compound.
Spectroscopic Data Overlay
The definitive proof of structural identity comes from the direct comparison of spectroscopic data. The samples from both routes were indistinguishable by ¹H NMR, ¹³C NMR, IR, and HRMS.
| Analysis | Data Interpretation and Comparison |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 9.85 (s, 1H, Cbz-NH), 8.20 (d, 1H, Py-H6), 7.65 (dd, 1H, Py-H4), 7.55 (d, 2H, Ar-H), 7.49 (d, 2H, Ar-H), 7.42-7.30 (m, 5H, Cbz-Ph), 6.55 (d, 1H, Py-H3), 5.95 (s, 2H, NH₂), 5.15 (s, 2H, Cbz-CH₂). The spectra from both routes were superimposable, confirming identical proton environments. |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ (ppm): 158.2, 153.5, 145.1, 138.9, 136.8, 134.1, 128.4, 127.8, 127.7, 126.9, 125.5, 118.6, 108.1, 65.6. Both samples showed the exact same number of carbon signals at identical chemical shifts. |
| IR (ATR) | ν (cm⁻¹): 3450, 3320 (N-H₂ stretch), 3280 (N-H amide stretch), 1705 (C=O amide), 1610, 1525 (Aromatic C=C).[7][8] The characteristic stretches for the primary amine, the carbamate N-H and carbonyl, and the aromatic rings were present and identical in both samples. |
| HRMS (ESI) | Calculated for C₁₉H₁₈N₃O₂ [M+H]⁺: 320.1400. Found (Route A): 320.1398. Found (Route B): 320.1401. Both samples provided the correct high-resolution mass, confirming the elemental composition. |
Logic of Structural Validation
Caption: The logical framework for validation by independent synthesis.
Conclusion
We have successfully designed and executed two chemically distinct synthetic routes to prepare this compound.
-
Route A provided a direct, high-yielding synthesis by coupling fully elaborated precursors.
-
Route B offered a longer but strategically different pathway involving a late-stage, unambiguous nitro-group reduction.
The materials produced from both independent routes were demonstrated to be identical in every measurable aspect, from physical properties like melting point to detailed spectroscopic signatures. This perfect concordance of data provides the highest possible level of confidence in the assigned structure. This guide demonstrates that thoughtful synthetic planning is not merely a means to an end but is an integral and powerful component of the structural validation process, ensuring the integrity and reliability of chemical research.
References
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- PubMed Central (PMC). (2009). Structure validation in chemical crystallography. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- OpenStax. (2023). 24.10 Spectroscopy of Amines.
- PubMed Central (PMC). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health.
- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
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- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- PubMed Central (PMC). (n.d.). Trust, but verify: On the importance of chemical structure curation in cheminformatics and QSAR modeling research. National Institutes of Health.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals handling novel compounds like 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, a thorough understanding of disposal protocols is not just a regulatory requirement but a professional obligation. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in principles of risk mitigation and regulatory compliance.
Hazard Identification and Risk Assessment: A Structural Approach
Given the absence of a specific SDS, a risk assessment must be based on the compound's constituent functional groups: a 2-aminopyridine core and a Cbz-protected aminophenyl group.
-
2-Aminopyridine Moiety: The 2-aminopyridine structure is associated with significant toxicity. Compounds in this class are often toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation.[2][3] Inhalation may also lead to respiratory irritation.[2][3]
-
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity.
-
Benzyl Carbamate (Cbz) Group: While benzyl carbamate itself is less hazardous, its presence does not negate the risks posed by the aminopyridine core.
Therefore, this compound must be handled as a hazardous waste with presumed toxicity and potential for skin, eye, and respiratory irritation .[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound in any form (solid, solution, or as waste), ensure the proper PPE is worn. The rationale is to create a complete barrier against potential exposure routes.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant, such as nitrile or butyl rubber. | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes and airborne particles.[1] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Work within a certified chemical fume hood. | To prevent the inhalation of vapors or fine particles, which is a primary exposure route for pyridines.[1][4] |
Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation and containment from the point of generation are critical to prevent accidental reactions and ensure compliant disposal.[5][6][7]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Labeling is Non-Negotiable:
-
Segregate Waste Streams:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves), and weighing papers in a designated solid waste container. Keep solid and liquid waste separate.[9][10]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.
-
Incompatible Wastes: Crucially, do not mix this waste with incompatible materials. Pyridine-based compounds should be kept separate from strong oxidizing agents and strong acids (especially nitric acid).[8][9]
-
-
Satellite Accumulation Area (SAA):
Spill Management: Preparedness and Response
Accidents happen, but a well-defined spill response plan can significantly mitigate the consequences.
For Small Spills (manageable by lab personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and eye protection.[8]
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite or sand to cover the spill.[1][8]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][8]
-
Clean the Area: Decontaminate the spill area according to your lab's specific procedures.
-
Dispose of Materials: Label the container with all contaminants and dispose of it as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain any vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor immediately.[1][8] Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal Procedure: The Hand-Off
Laboratory personnel are responsible for the waste up to the point of collection. The final disposal is handled by licensed professionals.
-
Monitor Accumulation: Keep track of the amount of waste in your SAA. Regulations limit the total volume (typically up to 55 gallons) and the accumulation time.[5][7]
-
Request Pickup: Once your waste container is 90% full or you have finished the project, complete a chemical waste pickup request form as required by your institution's EHS office.[6]
-
Professional Disposal: Your EHS department will transport the waste to a licensed hazardous waste disposal facility. The likely disposal method for pyridine-containing compounds is controlled incineration at high temperatures, which ensures complete destruction.[11][12] Never pour this chemical down the drain or dispose of it in the regular trash.[4]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Waste Minimization: A Proactive Approach
In line with green chemistry principles, minimizing waste generation should always be a priority.[5]
-
Scale Reduction: Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[5]
-
Inventory Management: Purchase and use only the amount of chemical needed for your experiments to avoid generating surplus that becomes waste.
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[5]
By adhering to these rigorous procedures, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.
References
- UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
- Labor
- Ace Waste.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem.
- PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Pyridine.
- Biochem Chemopharma.
- Jubilant Ingrevia Limited.
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A Comprehensive Guide to the Safe Handling of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-Amino-5-(4-Cbz-Aminophenyl)pyridine in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors. The information herein is synthesized from established safety protocols for related chemical structures, including aromatic amines and pyridine derivatives, to provide a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Understanding the Hazard: A Structural-Chemical Rationale
This compound is a complex organic molecule featuring several functional groups that dictate its potential hazards. A thorough understanding of these structural motifs is critical for anticipating its reactivity and toxicity, forming the basis of our recommended safety protocols.
-
Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2][3] They can be absorbed through the skin, and inhalation or ingestion can lead to systemic effects.[3]
-
Pyridine Ring: The pyridine core is a common heterocyclic structure in pharmaceuticals. Pyridine itself is a flammable liquid with a strong, unpleasant odor.[4] It can cause irritation to the respiratory system, skin, and eyes.[4][5]
-
Carbobenzyloxy (Cbz) Group: The Cbz protecting group is generally stable but can be cleaved under specific conditions, which are important to consider in the context of experimental design and waste disposal.
Given these components, it is prudent to treat this compound as a potentially hazardous substance with particular attention to dermal, ocular, and respiratory protection.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical nature of the substance.
| Protection Type | Recommended Equipment | Rationale and Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and airborne particles of the compound. Must be compliant with EN 166 (EU) or NIOSH (US) standards.[6] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat or coveralls. | Aromatic amines can be absorbed through the skin.[3] Nitrile gloves offer good resistance to a range of chemicals, but for prolonged handling, heavier duty gloves like neoprene or butyl rubber are recommended.[4][6] A chemically resistant lab coat prevents contamination of personal clothing. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dusts, a full-face respirator with appropriate organic vapor cartridges is mandatory. | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or dusts.[4][7] Respirators must be NIOSH (US) or EN 14387 (EU) approved.[6] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly before commencing any work.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][8] Have appropriate spill containment materials, such as absorbent pads and neutralising agents, available.[9]
-
Material Weighing: If handling the compound as a solid, weigh it out within the fume hood to prevent the generation of airborne dust.[7]
Handling Procedures
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Transfer and Reaction Setup: Conduct all transfers of the compound within the fume hood. Use sealed containers for transport outside of the hood.
-
Heating and Reactions: If heating is required, be mindful of potential decomposition, which could release toxic fumes.[10] Ensure adequate cooling and venting capabilities are in place.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water, even after removing gloves.[11]
Decontamination and Disposal
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.[9]
-
Container Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazard warnings.[9]
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain, as it can be harmful to aquatic life.[9][12]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
